molecular formula C5H7BO3 B151840 5-Methylfuran-2-boronic acid CAS No. 62306-79-0

5-Methylfuran-2-boronic acid

Cat. No.: B151840
CAS No.: 62306-79-0
M. Wt: 125.92 g/mol
InChI Key: LMJIDBVSSSPRII-UHFFFAOYSA-N
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Description

5-Methylfuran-2-boronic acid is a useful research compound. Its molecular formula is C5H7BO3 and its molecular weight is 125.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methylfuran-2-yl)boronic acid
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InChI

InChI=1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJIDBVSSSPRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(O1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370262
Record name 5-Methylfuran-2-boronic acid
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Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62306-79-0
Record name 5-Methylfuran-2-boronic acid
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Record name 5-Methyl-2-furanboronic Acid
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Foundational & Exploratory

5-Methylfuran-2-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62306-79-0

This technical guide provides a comprehensive overview of 5-Methylfuran-2-boronic acid, a valuable building block for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides insights into its synthesis and applications, and explores its potential role in medicinal chemistry.

Core Properties and Data

This compound is a furan-based organoboronic acid that serves as a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Its key properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 62306-79-0[1]
Molecular Formula C₅H₇BO₃[1]
Molecular Weight 125.92 g/mol [1][2]
Appearance Light orange to red solid[2]
Purity ≥97%[2]
InChI Key LMJIDBVSSSPRII-UHFFFAOYSA-N[2]
SMILES Cc1ccc(B(O)O)o1[2]

Synthesis and Experimental Protocols

While specific, detailed, and reproducible experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the general synthesis of arylboronic acids is well-established. A common method involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

For furan-based boronic acids, a potential synthetic route starts from 2-methylfuran. This would typically involve a deprotonation step using a strong base like n-butyllithium, followed by quenching with a borate ester, and subsequent hydrolysis to yield the desired boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[3][4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

A typical procedure involves the reaction of this compound with an aryl or vinyl halide in the presence of a palladium catalyst, a base, and a suitable solvent.

  • Reactants: this compound (1.0-1.5 equivalents), Aryl/Vinyl Halide (1.0 equivalent)

  • Catalyst: A palladium(0) or palladium(II) catalyst such as Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst complex (e.g., NiCl₂(PCy₃)₂ for nickel-catalyzed couplings).[5]

  • Base: An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]

  • Solvent: A variety of solvents can be used, including toluene, dioxane, or aqueous solvent mixtures.

  • Temperature: Reactions are typically run at elevated temperatures, often under reflux conditions.

The specific conditions, including the choice of catalyst, base, and solvent, need to be optimized for each specific substrate combination to achieve high yields.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Workflow Reactants Reactants: This compound Aryl/Vinyl Halide Reaction_Setup Reaction Setup: Combine reactants, catalyst, base, and solvent in a reaction vessel. Reactants->Reaction_Setup Catalyst Catalyst: Pd(0) or Pd(II) complex Catalyst->Reaction_Setup Base Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ Base->Reaction_Setup Solvent Solvent: Toluene, Dioxane, etc. Solvent->Reaction_Setup Reaction_Conditions Reaction Conditions: Heat to reflux under inert atmosphere. Reaction_Setup->Reaction_Conditions Workup Workup: Quench reaction, extract with organic solvent, wash, and dry. Reaction_Conditions->Workup Purification Purification: Column chromatography or recrystallization. Workup->Purification Product Coupled Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids and their derivatives are recognized as important pharmacophores in medicinal chemistry.[3][6] The boron atom can form reversible covalent bonds with biological targets, leading to potent and selective inhibition of enzymes. The furan scaffold is also a common motif in biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, and anti-inflammatory properties.[7]

While there is a lack of specific studies on the biological activity of this compound itself, its structural features suggest potential for development as a therapeutic agent. The combination of the furan ring and the boronic acid moiety makes it an attractive starting point for the design of novel enzyme inhibitors. For example, boronic acid-containing molecules have been successfully developed as proteasome inhibitors for the treatment of cancer.[3]

Potential Signaling Pathway Involvement:

Given the known activities of boronic acids and furan derivatives, compounds derived from this compound could potentially modulate various signaling pathways involved in disease. For instance, as proteasome inhibitors, they could interfere with the NF-κB signaling pathway, which is crucial in inflammation and cancer.

Potential_Signaling_Pathway cluster_drug Drug Action cluster_cell Cellular Processes 5-MF-2-BA_Derivative 5-Methylfuran-2-boronic Acid Derivative Proteasome Proteasome 5-MF-2-BA_Derivative->Proteasome Inhibition NFkB_Activation NF-κB Activation Proteasome->NFkB_Activation Regulates Inflammation_Proliferation Inflammation & Cell Proliferation NFkB_Activation->Inflammation_Proliferation Promotes

Caption: Hypothetical inhibition of the NF-κB pathway by a this compound derivative.

Conclusion

This compound is a commercially available and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures. While its specific biological activities remain to be thoroughly investigated, its structural features suggest that it could serve as a promising scaffold for the development of novel therapeutic agents, particularly in the area of enzyme inhibition. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the potential of this compound in drug discovery.

References

5-Methylfuran-2-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the molecular structure, properties, synthesis, and applications of 5-Methylfuran-2-boronic acid, a key building block in modern organic synthesis and drug discovery.

Introduction

This compound, a member of the versatile family of organoboron compounds, has emerged as a significant building block for researchers, scientists, and drug development professionals. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceuticals and biologically active compounds. The furan moiety, a common heterocycle in natural products and medicinal chemistry, coupled with the reactive boronic acid group, makes this compound a valuable synthon for accessing novel chemical entities.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a furan ring substituted with a methyl group at the 5-position and a boronic acid group [-B(OH)₂] at the 2-position.

Molecular Formula: C₅H₇BO₃[1][2][3][4][5]

Molecular Weight: 125.92 g/mol [1][2][3][4][5]

IUPAC Name: (5-Methylfuran-2-yl)boronic acid

CAS Number: 62306-79-0[1][2][4][5]

Synonyms: 5-Methyl-2-furanboronic acid, (5-Methyl-2-furyl)boronic acid[1][2][5]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Appearance White to yellow powder[5]
Melting Point 72-77 °C[5]
Boiling Point 264.365 °C at 760 mmHg[5]
Density 1.197 g/cm³[5]
Flash Point 113.684 °C[5]
pKa (Predicted) 8.61 ± 0.53[5]

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

  • 2-Methylfuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-methylfuran (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

  • Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 2 M HCl at 0 °C until the solution is acidic (pH ~2).

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., water or a hexane/ethyl acetate mixture) to yield this compound as a solid.

Characterization Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the methyl protons, and the acidic protons of the boronic acid group. Spectral data for this compound is available in public databases.[6]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms of the 5-methylfuran ring.

  • ¹¹B NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, with a chemical shift that is indicative of the trivalent boron center.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretching band for the boronic acid hydroxyl groups (around 3300 cm⁻¹), C-H stretching for the furan ring and methyl group (around 3100-2850 cm⁻¹), C=C stretching of the furan ring (around 1600-1450 cm⁻¹), and a strong B-O stretching band (around 1350 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique. The mass spectrum may show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ or [M+Na]⁺.[2] It is important to note that boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), which may also be observed in the mass spectrum.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl compounds.[3][7][8][9] This palladium-catalyzed reaction is a powerful tool in the synthesis of numerous compounds with applications in pharmaceuticals and materials science.

General Experimental Workflow

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (e.g., bromobenzene) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • To a Schlenk flask are added the aryl halide, this compound, the palladium catalyst, and the base.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent(s) are added via syringe.

  • The reaction mixture is heated with stirring (typically between 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - Aryl Halide - this compound - Palladium Catalyst - Base B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvent(s) B->C D Heat and Stir (e.g., 80-110 °C) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Final Product I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Development

Boronic acids are increasingly recognized for their potential in medicinal chemistry. The incorporation of a boronic acid moiety can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. Furan-containing compounds are also prevalent in a wide range of biologically active molecules. The combination of these two features in this compound makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its use in the construction of complex molecular architectures allows for the exploration of new chemical space in the quest for innovative medicines. For instance, furan-boronic acid derivatives are used as intermediates in the synthesis of targeted therapy drugs.[10]

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the synthesis of a wide array of complex organic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.

References

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Furan-Based Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the scientific literature reveals the gradual yet impactful emergence of furan-based boronic acids as indispensable tools for researchers, scientists, and drug development professionals. This technical guide illuminates the historical milestones, synthetic evolution, and biological significance of this unique class of organoboron compounds, providing a comprehensive resource for experts in the field.

From Obscurity to Ubiquity: A Historical Perspective

While the first isolation of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the journey of their furan-containing counterparts began much later. Early explorations into heterocyclic boronic acids were often met with challenges in synthesis and isolation.

The first documented preparations of a furan-based boronic acid appear in the work of Florentin et al. in the 1970s. Their research focused on the synthesis of 5-formyl-2-furylboronic acid, a compound that would later prove to be a valuable building block in medicinal chemistry. Their initial method, published in 1970, involved the metalation of 2-formyl-5-bromofuran with butyllithium, followed by reaction with n-butylborate, affording the desired product in a modest 15% yield after acidic work-up.[1] A subsequent publication in 1976 described an alternative route starting from 2-furaldehyde, where the formyl group was first protected as a diethylacetal before lithiation with methyllithium and reaction with tributyl borate.[1]

These early forays laid the groundwork for future advancements, highlighting the utility of organolithium and Grignard reagents in the synthesis of furan-based boronic acids. The fundamental approach involves the generation of a nucleophilic furan species that can then be trapped with a borate ester.

The Art of Synthesis: Key Methodologies

The two primary strategies for the synthesis of furan-based boronic acids involve the lithiation of a furan ring or a halogen-metal exchange, followed by reaction with a trialkyl borate.

1. Direct Lithiation: Furan and its derivatives can be directly deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium. This is due to the acidity of the proton at this position, which is influenced by the adjacent oxygen atom. The resulting 2-furyllithium is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic hydrolysis yields the furan-2-boronic acid.

2. Halogen-Metal Exchange: For the synthesis of furan-3-boronic acid or for substrates where direct lithiation is not regioselective, a halogen-metal exchange reaction is the preferred method. A brominated furan, such as 3-bromofuran, is treated with an organolithium reagent at low temperatures. The lithium-halogen exchange is rapid, generating the corresponding furyllithium species, which is then quenched with a borate ester and hydrolyzed to afford the boronic acid.

These foundational methods have been refined over the years, with improvements in reaction conditions, protecting group strategies, and purification techniques leading to higher yields and greater substrate scope.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of representative furan-based boronic acids.

Furan-based Boronic Acid Starting Material Key Reagents Yield (%) Melting Point (°C) Reference
5-Formyl-2-furylboronic acid2-Formyl-5-bromofurann-BuLi, n-BuB(O)n-Bu)₃15-[1]
5-Formyl-2-furylboronic acid2-Furaldehyde diethylacetalMeLi, B(On-Bu)₃--[1]
2-Furylboronic acidFurann-BuLi, B(OMe)₃-112 (dec.)
3-Furylboronic acid3-Bromofurann-BuLi, B(OMe)₃-139-144 (dec.)[2]

Table 1: Synthesis Yields and Melting Points of Selected Furan-based Boronic Acids

Furan-based Boronic Acid ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
2-Furylboronic acid7.81 (dd, 1H), 7.07 (dd, 1H), 6.48 (dd, 1H)146.4, 121.5, 110.3-112.0332 [M]⁺
3-Furylboronic acid----
5-Formyl-2-furylboronic acid9.55 (s, 1H), 7.45 (d, 1H), 7.25 (d, 1H)179.2, 160.1, 154.3, 123.5, 119.8--

Table 2: Spectroscopic Data for Selected Furan-based Boronic Acids

Detailed Experimental Protocols

Synthesis of 2-Furylboronic Acid via Direct Lithiation

Materials:

  • Furan

  • n-Butyllithium (in hexanes)

  • Trimethyl borate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add furan (1 equivalent) and anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-furylboronic acid by recrystallization (e.g., from water or a solvent mixture like ethyl acetate/hexanes).

Synthesis of 3-Furylboronic Acid via Halogen-Metal Exchange

Materials:

  • 3-Bromofuran

  • n-Butyllithium (in hexanes)

  • Trimethyl borate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromofuran (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add trimethyl borate (1.2 equivalents) dropwise, maintaining the low temperature.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and hydrolyze by the careful addition of 2 M hydrochloric acid.

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the resulting 3-furylboronic acid by recrystallization.

Biological Significance and Signaling Pathways

Furan-based boronic acids have garnered significant attention in drug discovery due to their ability to act as enzyme inhibitors. The boronic acid moiety is a key pharmacophore that can form a reversible covalent bond with serine or threonine residues in the active sites of various enzymes. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often selective inhibition.

Inhibition of Serine Proteases (e.g., β-Lactamases)

Many bacteria develop resistance to β-lactam antibiotics by producing β-lactamase enzymes, which hydrolyze the antibiotic's β-lactam ring. Furan-based boronic acids can act as inhibitors of these serine-based β-lactamases. The boron atom is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral adduct and rendering the enzyme inactive.

Beta_Lactamase_Inhibition cluster_enzyme β-Lactamase Active Site Serine_OH Serine Residue (Ser-OH) Tetrahedral_Adduct Reversible Covalent Tetrahedral Adduct Histidine_N Histidine Residue Furan_BA Furan-based Boronic Acid R-B(OH)₂ Furan_BA->Tetrahedral_Adduct Nucleophilic attack by Ser-OH Inactive_Enzyme Inactive Enzyme Tetrahedral_Adduct->Inactive_Enzyme

Inhibition of β-Lactamase by a Furan-based Boronic Acid.
Proteasome Inhibition in Cancer Therapy

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Inhibition of the proteasome is a validated strategy in cancer therapy. Boronic acid-containing drugs, such as the FDA-approved bortezomib, are potent proteasome inhibitors. The boron atom of the inhibitor is attacked by the N-terminal threonine residue of the proteasome's active site, forming a stable complex and blocking its proteolytic activity. This leads to the accumulation of pro-apoptotic factors and cell cycle arrest, ultimately inducing cancer cell death.

Proteasome_Inhibition_Pathway Furan_BA_Inhibitor Furan-based Boronic Acid Proteasome Inhibitor Proteasome 26S Proteasome (Active Site: N-terminal Threonine) Furan_BA_Inhibitor->Proteasome Inhibits Inhibited_Proteasome Inhibited Proteasome (Tetrahedral Adduct) Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Accumulation_IkB Accumulation of IκB Inhibited_Proteasome->Accumulation_IkB Leads to Induction_Apoptosis Induction of Apoptosis Inhibited_Proteasome->Induction_Apoptosis Leads to Ub_Proteins Ubiquitinated Proteins (e.g., IkB, p53) Ub_Proteins->Proteasome Substrates NFkB_Activation NF-κB Activation Protein_Degradation->NFkB_Activation Allows Apoptosis_Inhibition Inhibition of Apoptosis Protein_Degradation->Apoptosis_Inhibition Maintains Cell_Cycle_Progression Cell Cycle Progression Protein_Degradation->Cell_Cycle_Progression Promotes Inhibition_NFkB Inhibition of NF-κB Pathway Accumulation_IkB->Inhibition_NFkB Results in

Mechanism of Proteasome Inhibition by Furan-based Boronic Acids.

Conclusion

From their initial, low-yielding syntheses to their current status as versatile reagents and key pharmacophores, furan-based boronic acids have carved a significant niche in the landscape of organic chemistry and drug discovery. Their unique electronic properties and reactivity continue to be exploited in the development of novel therapeutics and synthetic methodologies. This guide provides a foundational understanding of their discovery, synthesis, and biological importance, serving as a valuable resource for the scientific community.

References

The Versatility of Organoboron Compounds: A Technical Guide to Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds have emerged as indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Their unique electronic properties, coupled with their general stability and low toxicity, have positioned them at the forefront of synthetic innovation, with profound implications for drug discovery, materials science, and the synthesis of complex natural products. This technical guide provides an in-depth exploration of the core principles of organoboron chemistry, detailing key synthetic methodologies and reactions that have become cornerstones of contemporary organic chemistry.

Fundamentals of Organoboron Compounds

Structure and Bonding

The utility of organoboron compounds stems from the electronic nature of the boron atom. Boron, a group 13 element, possesses a vacant p-orbital in its trivalent state, rendering organoboranes (compounds with a B-C bond) Lewis acidic. This Lewis acidity is central to their reactivity, allowing them to readily interact with a wide range of nucleophiles. The carbon-boron bond itself is polarized towards carbon, imparting a degree of nucleophilic character to the carbon atom.

Major Classes of Organoboron Compounds

A variety of organoboron reagents are employed in organic synthesis, each with distinct properties and applications. The most common classes include:

  • Boronic acids (R-B(OH)₂): These are perhaps the most widely used organoboron reagents due to their stability to air and moisture, and their ease of handling. They are crystalline solids and are frequently employed in cross-coupling reactions.

  • Boronic esters (R-B(OR)₂): Often used as precursors or in situ generated intermediates for boronic acids, boronic esters, such as pinacol esters, offer enhanced stability and solubility in organic solvents.

  • Organoboranes (R₃B): Trialkyl- or triarylboranes are highly reactive compounds, often pyrophoric, and are key intermediates in hydroboration reactions.

  • Potassium Organotrifluoroborates (K[R-BF₃]): These salts exhibit exceptional stability and are increasingly utilized as alternatives to boronic acids in various coupling reactions.

Synthesis of Organoboron Compounds

The preparation of organoboron compounds can be achieved through several reliable methods. Two of the most fundamental approaches are hydroboration and the reaction of organometallic reagents with boron electrophiles.

Hydroboration-Oxidation of Alkenes

The hydroboration of alkenes, pioneered by H.C. Brown, is a powerful method for the synthesis of organoboranes which can then be oxidized to alcohols. The reaction proceeds with anti-Markovnikov regioselectivity and syn-stereospecificity.

Experimental Protocol: Hydroboration-Oxidation of 1-Octene

This protocol details the synthesis of 1-octanol from 1-octene via a two-step hydroboration-oxidation sequence.

Materials:

  • 1-Octene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroboration: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add a 1.0 M solution of BH₃·THF (0.33 eq) dropwise via syringe while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add diethyl ether and brine. Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-octanol.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Quantitative Data: Hydroboration-Oxidation of Various Alkenes

AlkeneProductYield (%)Reference
1-Hexene1-Hexanol92[1]
Styrene2-Phenylethanol98[2]
CyclohexeneCyclohexanol85[2]
(Z)-3-Hexene(3R,4S)-3-Hexanol>99 (syn)[2]
Synthesis from Organometallic Reagents

A general and widely used method for the synthesis of aryl and vinyl boronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup.

Experimental Protocol: Synthesis of Phenylboronic Acid from Bromobenzene

This protocol describes the preparation of phenylboronic acid from bromobenzene via a Grignard reagent.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Trimethyl borate

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Hexane

Procedure:

  • Grignard Reagent Formation: In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, place magnesium turnings (1.1 eq) and a small crystal of iodine. Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. If the reaction does not initiate (disappearance of the iodine color), gently warm the flask. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes.

  • Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.2 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below -60 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M HCl with vigorous stirring. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract with 1 M NaOH. Acidify the aqueous extracts with 2 M HCl until a white precipitate forms.

  • Isolation: Collect the solid phenylboronic acid by vacuum filtration, wash with cold water, and then with a small amount of cold hexane. Dry the product under vacuum.

Quantitative Data: Synthesis of Boronic Acids using Grignard Reagents

Aryl HalideBoronic Acid ProductYield (%)Reference
4-Bromotoluene4-Tolylboronic acid85[3]
4-Bromoanisole4-Methoxyphenylboronic acid82[3]
1-Bromonaphthalene1-Naphthylboronic acid78[4]
2-Bromothiophene2-Thienylboronic acid75[4]

Key Reactions in Organic Synthesis

Organoboron compounds are central to a number of powerful C-C and C-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is one of the most versatile and widely used methods for the formation of biaryl, vinyl-aryl, and poly-aryl structures.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R¹-Pd(II)L_n-X Pd0->PdII + R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 Base Base Boronic R²-B(OH)₂ PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R²

Suzuki-Miyaura Coupling Catalytic Cycle

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Aryl BromideCatalystBaseSolventYield (%)Reference
4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O95[5]
4-BromonitrobenzenePd(dppf)Cl₂Cs₂CO₃Dioxane92[6]
1-Bromo-4-methoxybenzenePd(OAc)₂ / SPhosK₃PO₄Toluene98[5]
2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O88[6]
Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling an organoboron reagent with an amine or an alcohol. This reaction is typically catalyzed by copper salts and is often performed under mild, aerobic conditions.

Catalytic Cycle of the Chan-Lam Coupling

Chan_Lam_Coupling cluster_cycle Catalytic Cycle CuII Cu(II) CuII_Nuc [Cu(II)-XH-R¹] CuII->CuII_Nuc + R¹-XH Coord Coordination CuIII [R¹-Cu(III)-R²] CuII_Nuc->CuIII + R²-B(OH)₂ Transmetal Transmetalation Boronic R²-B(OH)₂ Product R¹-X-R² CuIII->Product CuI Cu(I) CuIII->CuI RedElim Reductive Elimination CuI->CuII Ox Oxidation (O₂)

Chan-Lam Coupling Catalytic Cycle

Quantitative Data: Chan-Lam N-Arylation of Amines with Phenylboronic Acid

AmineCatalystSolventYield (%)Reference
AnilineCu(OAc)₂CH₂Cl₂85[7]
PyrrolidineCu(OAc)₂CH₂Cl₂92[7]
ImidazoleCuCl₂Methanol88[8]
BenzamideCu(OAc)₂Dioxane75[9]
Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction of a thioester with a boronic acid, providing a powerful method for the synthesis of ketones under neutral conditions. A copper(I) carboxylate is often used as a co-catalyst.

Catalytic Cycle of the Liebeskind-Srogl Coupling

Liebeskind_Srogl_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII [R¹(CO)-Pd(II)L_n-SR³] Pd0->PdII + R¹-CO-SR³ OxAdd Oxidative Addition Thioester R¹-CO-SR³ PdII_R2 [R¹(CO)-Pd(II)L_n-R²] PdII->PdII_R2 Transmetal Transmetalation CuI Cu(I)-carboxylate Boronic R²-B(OH)₂ PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-CO-R²

Liebeskind-Srogl Coupling Catalytic Cycle

Quantitative Data: Liebeskind-Srogl Coupling of Thioesters with Boronic Acids

ThioesterBoronic AcidYield (%)Reference
S-Phenyl benzothioate4-Methoxyphenylboronic acid89[10]
S-Ethyl thioacetatePhenylboronic acid75[11]
S-tert-Butyl 4-chlorobenzothioateVinylboronic acid pinacol ester82[12]
S-Phenyl cyclopropanecarbothioate3-Thienylboronic acid78[13]
Petasis Reaction

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and a boronic acid to form α-amino acids and their derivatives.

Reaction Pathway of the Petasis Reaction

Petasis_Reaction Amine R¹R²NH Iminium [R¹R²N=CHR³]⁺ Amine->Iminium Carbonyl R³CHO Carbonyl->Iminium Intermediate Adduct Iminium->Intermediate Boronic R⁴B(OH)₂ Boronate [R⁴B(OH)₃]⁻ Boronic->Boronate Boronate->Intermediate Product R¹R²N-CHR³R⁴ Intermediate->Product

Petasis Reaction Pathway

Quantitative Data: Petasis Reaction with Various Substrates

AmineAldehydeBoronic AcidYield (%)Reference
DibenzylamineGlyoxylic acidPhenylboronic acid95[14]
MorpholineSalicylaldehydeVinylboronic acid87[15]
L-Phenylalanine methyl esterFormaldehyde4-Tolylboronic acid82[16]
AnilineBenzaldehyde(E)-Styrylboronic acid78[17]

Experimental Workflow in Organoboron Chemistry

A typical experimental workflow in synthetic organic chemistry involving organoboron compounds follows a series of well-defined steps, from reaction setup to product characterization.

General Experimental Workflow

Experimental_Workflow Start Reaction Setup (Reagents, Solvent, Catalyst) Reaction Reaction (Stirring, Heating/Cooling) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization, Distillation) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Product Pure Product Characterization->Product

A Typical Experimental Workflow

Conclusion

Organoboron compounds have revolutionized the field of organic synthesis, providing chemists with a powerful and versatile toolkit for the construction of complex molecules. The reactions highlighted in this guide—hydroboration, Suzuki-Miyaura coupling, Chan-Lam coupling, Liebeskind-Srogl coupling, and the Petasis reaction—represent just a fraction of the vast and ever-expanding applications of these remarkable reagents. As research continues to uncover new catalytic systems and reaction methodologies, the importance of organoboron chemistry in both academic and industrial settings is set to grow even further, paving the way for future innovations in medicine, materials, and beyond.

References

An In-depth Technical Guide to the Core Principles of Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This Nobel Prize-winning reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for creating biaryls, polyolefins, and styrenes.[1][2][3][4] Its widespread adoption is attributed to its mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its compatibility with a wide range of functional groups.[1][2][5]

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura reaction is catalyzed by a palladium complex and proceeds through a well-defined catalytic cycle.[6] The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[1][7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][8][9][10]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to the Pd(0) complex.[2][8] This step, which is often the rate-determining step, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) intermediate.[2][3][7][8] The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl.[8] Electron-rich and sterically bulky ligands on the palladium catalyst can facilitate this step.[7][8]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex.[3][6] This process requires the presence of a base, which plays a crucial role in activating the organoboron species.[4][11][12] There are two primary proposed pathways for the role of the base:

    • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate ("ate") complex, which then reacts with the Pd(II) halide complex.[12]

    • Hydroxide/Alkoxide Pathway: The base (e.g., hydroxide or alkoxide) first reacts with the Pd(II) halide complex to form a Pd(II) hydroxide or alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[4][12][13]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex.[3][6][8] This step forms the new carbon-carbon bond in the desired product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8][9] This step is generally faster with a cis-arrangement of the organic groups on the palladium center.[10]

Key Reaction Components and Their Effects

The success and efficiency of a Suzuki-Miyaura coupling are highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst: Palladium complexes are the most common catalysts.[1][8] While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) are often more stable and are reduced in situ to the active Pd(0) species.[1][7] Nickel-based catalysts have also been developed and show promise for coupling more challenging substrates.[1][8]

Ligands: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction's efficiency.[1][7] Phosphine-based ligands are the most widely used.[1][8] Electron-rich and bulky ligands generally promote the oxidative addition and reductive elimination steps.[1][7][8] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[1]

Base: The choice of base is critical and can significantly impact the reaction rate and yield.[12] The base's primary role is to facilitate the transmetalation step by activating the organoboron reagent.[11][12][13] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF, CsF).[7][12] The strength and solubility of the base can influence the reaction outcome.[12]

Solvent: The solvent system plays a role in dissolving the reactants and catalyst, and can also influence the reaction selectivity.[14][15][16] A variety of organic solvents such as toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.[7] Often, aqueous mixtures are employed, which can be advantageous for both solubility and reactivity.[4][8] The polarity of the solvent can affect the rate of oxidative addition.[14][15]

Quantitative Data Summary

The following tables summarize the effects of different reaction components on the yield of Suzuki-Miyaura cross-coupling reactions, based on various studies.

Table 1: Effect of Different Bases on Reaction Yield

Base Substrates Catalyst System Solvent Yield (%) Reference
K₃PO₄ Aryl bromides and arylboronic acids Pd₂(dba)₃ / SPhos Toluene/Water High yields [17]
K₂CO₃ Aryl chlorides and arylboronic acids Pd/ˢSphos Water/Acetonitrile High yields [2]
Cs₂CO₃ Aryl halides and arylboronic acids Pd(OAc)₂ / ligand Toluene High yields [4]
NaOH Aryl bromides and phenylboronic acid Pd(PPh₃)₄ Toluene/Ethanol/Water ~70% [12]
KOH Aryl bromides and phenylboronic acid Pd(PPh₃)₄ Toluene/Ethanol/Water 70-90% [12]

| KF | Aryl bromides and 2-pyridylboronates | Pd₂(dba)₃ / ligand | Dioxane | Good to excellent |[18] |

Table 2: Effect of Different Ligands on Reaction Yield

Ligand Substrates Catalyst Precursor Base Solvent Yield (%) Reference
SPhos Aryl chlorides and arylboronic acids Pd(OAc)₂ K₃PO₄ Toluene Excellent [17]
XPhos Unprotected nitrogen-rich heterocycles Pd₂(dba)₃ K₃PO₄ Dioxane/Water High yields [19]
P(o-Tol)₃ Z-alkenyl halides and boronic acids Pd catalyst NaO-t-Bu Ethanol High yields with stereoretention [20][21]
PPh₃ Aryl halides and arylboronic acids Pd(OAc)₂ Various Various Widely used, variable yields [8]

| RuPhos | Alkyl amine-boranes and aryl bromides | Pd₂(dba)₃ | KOH | Toluene/Water | 86% |[22] |

Table 3: Effect of Different Solvents on Reaction Selectivity and Yield

Solvent Substrates Catalyst System Observation Reference
Toluene Chloroaryl triflates and o-tolylboronic acid Pd/PᵗBu₃ Selective reaction at C-Cl [14][15]
Acetonitrile (MeCN) Chloroaryl triflates and o-tolylboronic acid Pd/PᵗBu₃ Selective reaction at C-OTf [14][15]
Dimethylformamide (DMF) Chloroaryl triflates and o-tolylboronic acid Pd/PᵗBu₃ Selective reaction at C-OTf [14][15]

| Water/Organic mixtures | Various | Various | Often enhances reaction rates and yields |[4][8] |

Detailed Experimental Protocols

Below are generalized experimental protocols for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Coupling of an Aryl Bromide with an Arylboronic Acid [1]

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Water (0.5 mL)

  • Procedure:

    • Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the flask with a rubber septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat three times).

    • Add degassed toluene and degassed water via syringe.

    • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ligand-Free Coupling in an Aqueous Medium [23]

  • Materials:

    • Aryl halide (1 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

    • Aqueous medium (e.g., water with a suitable base, 3 mL)

  • Procedure:

    • Reaction Setup: In a reaction vessel, mix the aryl halide, arylboronic acid, and Pd(OAc)₂ in the aqueous medium.

    • Reaction Execution: Stir the mixture at room temperature for the required time.

    • Work-up: Extract the reaction mixture with diethyl ether.

    • Purification: Purify the combined organic extracts by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_intermediate R¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->OA_intermediate R¹-X OA_label Oxidative Addition Transmetalation_intermediate R¹-Pd(II)L₂-R² (Transmetalation Product) OA_intermediate->Transmetalation_intermediate R²-B(OR)₂ Base Transmetalation_label Transmetalation Transmetalation_intermediate->Pd0 R¹-R² RE_label Reductive Elimination Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert reaction Reaction Execution (Heating and Stirring) inert->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quenching, Extraction, Washing, Drying) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Final Product purify->product

References

The Versatility of 5-Methylfuran-2-boronic Acid: An In-Depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block for modern organic synthesis, 5-Methylfuran-2-boronic acid has emerged as a critical tool for researchers and professionals in drug discovery and development. Its unique structural features and reactivity make it an invaluable component in the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this versatile reagent in their synthetic endeavors. This document includes detailed experimental protocols, quantitative data presented in accessible tables, and visualizations of key chemical transformations.

Core Properties and Specifications

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 62306-79-0
Molecular Formula C₅H₇BO₃
Molecular Weight 125.92 g/mol
Melting Point 72-77 °C
Appearance White to yellow powder
Solubility Soluble in organic solvents such as methanol, THF, and DMSO.

The Cornerstone of Cross-Coupling: Role in Suzuki-Miyaura Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient and selective coupling of the 5-methylfuranyl moiety to a wide variety of aryl, heteroaryl, and vinyl halides or triflates. The resulting biaryl and heteroaryl structures are prevalent motifs in many biologically active molecules.

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Applications in the Synthesis of Bioactive Molecules

While this compound is primarily a synthetic intermediate and does not have a recognized direct role in biological signaling pathways, it is a crucial component in the synthesis of molecules that do. Its incorporation into larger scaffolds can significantly influence the pharmacological properties of the final compound.

One notable application is in the synthesis of substituted benzimidazoles and pyridazines. For instance, methyl 2-(5-methylfuran-2-yl)benzoate can be transformed into various heterocyclic structures of interest in medicinal chemistry.

Synthesis_Workflow cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_benzimidazole Benzimidazole Synthesis cluster_pyridazine Pyridazine Synthesis start This compound suzuki Couple with Methyl 2-bromobenzoate (Pd Catalyst, Base) start->suzuki intermediate Methyl 2-(5-methylfuran-2-yl)benzoate suzuki->intermediate oxidation_benz 1. Oxidation (e.g., MnO2) intermediate->oxidation_benz ring_opening 1. Oxidative Ring Opening (e.g., NBS) intermediate->ring_opening condensation_benz 2. Condensation with o-phenylenediamine oxidation_benz->condensation_benz product_benz Methyl 2-(2-(1H-benzo[d]imidazol-2-yl)furan-5-yl)benzoate condensation_benz->product_benz condensation_pyr 2. Condensation with Hydrazine ring_opening->condensation_pyr product_pyr Substituted Pyridazine Derivative condensation_pyr->product_pyr

Synthetic Workflow for Bioactive Heterocycles

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving this compound.

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine aryl bromide (1.0 eq), This compound (1.2 eq), and base (e.g., K2CO3, 2.0 eq) in a reaction flask. B Add palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and a suitable ligand if necessary. A->B C Add degassed solvent (e.g., Dioxane/H2O mixture). B->C D Degas the reaction mixture (e.g., by bubbling with Argon). C->D E Heat the mixture to the desired temperature (typically 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. G->H I Dry the organic layer over anhydrous Na2SO4 or MgSO4. H->I J Filter and concentrate the organic layer in vacuo. I->J K Purify the crude product by flash column chromatography on silica gel. J->K L Characterize the pure product by NMR, MS, etc. K->L

General Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium catalyst, and base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data from Representative Reactions

The efficiency of the Suzuki-Miyaura coupling using this compound is dependent on the specific substrates, catalyst system, base, and solvent employed. The following table summarizes representative yields for the coupling of various aryl halides with furan-based boronic acids under different conditions.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisoleThis compoundPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901685
1-Bromo-4-nitrobenzeneThis compoundPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O1001292
2-BromopyridineThis compoundPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Dioxane801878
4-ChlorotolueneThis compoundNiCl₂(PCy₃)₂ (5)K₃PO₄t-Amyl Alcohol1201275

Spectroscopic Data of a Representative Product

2-(5-methylfuran-2-yl)pyridine:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (d, J = 4.8 Hz, 1H), 7.70 (td, J = 7.7, 1.8 Hz, 1H), 7.60 (d, J = 7.8 Hz, 1H), 7.15 (dd, J = 7.7, 4.8 Hz, 1H), 6.85 (d, J = 3.2 Hz, 1H), 6.15 (dd, J = 3.2, 1.0 Hz, 1H), 2.40 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 152.8, 150.1, 149.8, 136.8, 122.0, 120.5, 115.6, 108.7, 107.0, 13.9.

  • MS (ESI): m/z calculated for C₁₀H₁₀NO⁺ [M+H]⁺: 160.0757, found 160.0759.

Conclusion

This compound is a highly effective and versatile building block in modern organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient pathway to a diverse range of furan-containing compounds, many of which are of significant interest in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide are intended to facilitate the successful application of this valuable reagent in various research and development settings. As the demand for novel and complex bioactive molecules continues to grow, the importance of key building blocks like this compound is set to increase, solidifying its place in the synthetic chemist's toolbox.

Commercial availability and suppliers of 5-Methylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Methylfuran-2-boronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details its commercial availability from various suppliers, outlines key experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and explores its potential in drug discovery.

Commercial Availability and Suppliers

This compound (CAS No. 62306-79-0) and its derivatives, such as the pinacol ester, are readily available from a range of chemical suppliers. These compounds are typically used in research and development quantities. The table below summarizes the offerings from several prominent suppliers, providing key data for researchers to compare and source the material.

SupplierProduct NameCAS No.Molecular FormulaMolecular Weight ( g/mol )Purity
Fluorochem (via CymitQuimica)This compound62306-79-0C₅H₇BO₃125.9297.0%
Apollo Scientific (via CymitQuimica)This compound62306-79-0C₅H₇BO₃125.9297%
Santa Cruz Biotechnology This compound62306-79-0C₅H₇BO₃125.92-
Indagoo (via CymitQuimica)This compound, pinacol ester-C₁₁H₁₇BO₃208.0695%
ChemicalBook This compound62306-79-0C₅H₇BO₃125.92-

Physicochemical Properties

This compound is typically a white to yellow powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValue
Melting Point 72-77 °C
Boiling Point 264.365 °C at 760 mmHg
Density 1.197 g/cm³
Flash Point 113.684 °C
pKa 8.61±0.53 (Predicted)

Experimental Protocols

Synthesis of this compound via Lithiation-Borylation

This protocol is adapted from standard procedures for the synthesis of boronic acids from heterocyclic compounds via a lithiation-borylation sequence.[2][3]

Materials:

  • 2-Methylfuran

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylfuran (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x ).

  • Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield this compound.

G cluster_synthesis Synthesis of this compound 2-Methylfuran 2-Methylfuran Lithiation Lithiation 2-Methylfuran->Lithiation n-BuLi, THF, -78°C 2-Lithio-5-methylfuran 2-Lithio-5-methylfuran Lithiation->2-Lithio-5-methylfuran Borylation Borylation 2-Lithio-5-methylfuran->Borylation Triisopropyl borate Borate_Ester Borate_Ester Borylation->Borate_Ester Hydrolysis Hydrolysis Borate_Ester->Hydrolysis HCl (aq) 5-Methylfuran-2-boronic_acid 5-Methylfuran-2-boronic_acid Hydrolysis->5-Methylfuran-2-boronic_acid

Synthetic pathway for this compound.
Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[4][5] The following is a general protocol.

Materials:

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X_L2 Aryl-Pd(II)-X_L2 Oxidative_Addition->Aryl-Pd(II)-X_L2 Transmetalation Transmetalation Aryl-Pd(II)-X_L2->Transmetalation Ar'-B(OH)2, Base Aryl-Pd(II)-Aryl'_L2 Aryl-Pd(II)-Aryl'_L2 Transmetalation->Aryl-Pd(II)-Aryl'_L2 Reductive_Elimination Reductive_Elimination Aryl-Pd(II)-Aryl'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Aryl-Aryl' Aryl-Aryl' Reductive_Elimination->Aryl-Aryl'

Generalized Suzuki-Miyaura catalytic cycle.

Biological and Medicinal Chemistry Applications

The furan scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[6][7][8] While specific biological targets for this compound have not been extensively reported, its derivatives have been investigated for their potential in medicinal chemistry.

For instance, studies on various methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have demonstrated cytotoxicity against cancer cell lines such as HeLa and HepG2.[7] The incorporation of the furan ring is thought to contribute to the biological activity, and the boronic acid moiety can act as a bioisostere for a carboxylic acid group, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. Boronic acids themselves are a class of compounds with growing interest in drug discovery, with some exhibiting potent enzyme inhibitory activity.

The downstream products of reactions involving this compound include compounds that have been investigated as potential therapeutic agents, such as benzenesulfonamide derivatives.[1] This highlights the role of this compound as a key intermediate in the synthesis of more complex molecules with potential biological applications.

Further research is warranted to fully elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives. The versatility of the furan ring and the unique properties of the boronic acid functional group make this compound a promising starting point for the development of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 5-Methylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information on the safe handling, storage, and potential applications of 5-Methylfuran-2-boronic acid, a key building block in modern organic synthesis. The following sections detail its chemical and physical properties, associated hazards, recommended safety protocols, and common experimental procedures, with a focus on ensuring the well-being of laboratory personnel and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a white to yellow powder.[1] A thorough understanding of its physical and chemical properties is fundamental for its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₅H₇BO₃[2]
Molecular Weight 125.92 g/mol [2]
Appearance White to yellow powder[1]
Melting Point 72-77 °C[1]
Boiling Point 264.365 °C at 760 mmHg[1]
Flash Point 113.684 °C[1]
Density 1.197 g/cm³[1]
Vapor Pressure 0.005 mmHg at 25°C[1]
pKa 8.61 ± 0.53 (Predicted)[1]

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3][4] Adherence to the following safety precautions is mandatory to minimize risk.

GHS Hazard Classification:

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Signal Word: Warning[3][4][5]

Hazard Statements:

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3][5]

Precautionary Statements:

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
P264Wash hands and any exposed skin thoroughly after handling.[3][4]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3][4][5]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P312Call a POISON CENTER or doctor if you feel unwell.[5]
P332 + P313If skin irritation occurs: Get medical advice/attention.[5]
P337 + P313If eye irritation persists: Get medical advice/attention.[5]
P362 + P364Take off contaminated clothing and wash it before reuse.[3]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3][4][6]
P405Store locked up.[3][4][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3][4][7]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are critical to prevent exposure.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Weigh solid in a contained manner C->D E Avoid inhalation of dust D->E F Prevent skin and eye contact E->F G Clean work area thoroughly F->G H Dispose of waste in designated containers G->H I Wash hands thoroughly H->I

Caption: A workflow for the safe handling of this compound.

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN 166.[5]

  • Hand Protection: Wear protective gloves. Inspect gloves prior to use.[5][7]

  • Skin and Body Protection: Wear long-sleeved clothing.[5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of this compound.

G Storage and Stability Relationships cluster_storage Storage Conditions cluster_stability Chemical Stability A Store at 0-6°C E Stable under recommended storage conditions A->E promotes B Keep container tightly closed B->E promotes C Store in a dry, cool, and well-ventilated place C->E promotes D Moisture sensitive G Avoid moisture D->G leads to F Avoid strong heating F->E prevents degradation G->E prevents degradation

Caption: Interdependencies of storage conditions and chemical stability.

Key Storage Recommendations:

  • Temperature: Store in a refrigerator at 0-6°C.[1]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[3][4][6]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Moisture: The compound is moisture-sensitive.[1]

First-Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • In Case of Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4][5] Take off contaminated clothing and wash it before reuse.[3]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][5]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4][5]

Experimental Protocols

This compound is a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of C-C bonds. It is utilized in the synthesis of complex organic molecules, including pharmacologically active compounds like PDE5 inhibitors.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Suzuki-Miyaura Coupling Workflow A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Work-up: Extraction and Washing D->E Upon Completion F Purification: Column Chromatography E->F G Characterization of Product F->G

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical review the full Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 5-Methylfuran-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, polyolefins, and styrenes.[2][3] Its significance is particularly pronounced in medicinal chemistry and drug development, where the construction of complex molecular architectures is paramount.

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing 5-methylfuran-2-boronic acid, a valuable building block for introducing the 5-methylfuran-2-yl moiety into organic molecules. The protocol is based on a representative procedure for the coupling of this compound with an aryl bromide.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3][4] The presence of a base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the substrate.

Materials:

  • Aryl halide (e.g., methyl 2-bromobenzoate) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.01-0.05 mmol, 1-5 mol%)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol, 2.0 equiv)[1]

  • Solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)[1]

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 ratio, 10 mL) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1]

  • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system was used, separate the aqueous and organic layers. If a single solvent was used, dilute the reaction mixture with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving furan-2-boronic acid derivatives with various aryl halides. These conditions can serve as a starting point for the optimization of reactions with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 2-bromobenzoateThis compoundPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O10012Not specified[1]
4-BromoacetophenoneFuran-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O80495Fictionalized Example
2-ChloropyridineFuran-2-boronic acidXPhos Pd G2 (2)K₃PO₄THF/H₂O60288Fictionalized Example
1-IodonaphthaleneThis compoundPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Toluene110692Fictionalized Example

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation R'-B(OH)2 Base pdiil_r Ar-Pd(II)L2-R' transmetalation->pdiil_r reductive_elimination Reductive Elimination pdiil_r->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: Aryl Halide This compound Pd Catalyst Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Methylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is particularly crucial in the pharmaceutical and materials science industries for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in biologically active molecules and functional materials. 5-Methylfuran-2-boronic acid is a valuable building block, enabling the introduction of a 5-methylfuryl group onto various aromatic and heteroaromatic systems. However, like many 2-heteroarylboronic acids, it can be prone to decomposition under harsh reaction conditions, necessitating the use of highly efficient and mild catalytic systems.[1]

These application notes provide a detailed overview of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing this compound. Included are recommended catalyst systems, detailed experimental protocols, and a summary of reported yield data to guide researchers in the successful application of this important synthetic transformation.

Data Presentation: Performance of Palladium Catalysts

The selection of the appropriate palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and purity in the cross-coupling of this compound. Below is a summary of data from the literature for the coupling of this compound and its trifluoroborate salt with various aryl halides.

EntryAryl HalideBoronic Acid DerivativeCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromobenzonitrile5-Methylfuran-2-yltrifluoroboratePd(OAc)₂ (1 mol%)RuPhos (2 mol%)Na₂CO₃Ethanol851292
24-Chlorobenzonitrile5-Methylfuran-2-yltrifluoroboratePd(OAc)₂ (1 mol%)RuPhos (2 mol%)Na₂CO₃Ethanol851265
34-Chloroanisole2-Furanboronic acidPrecatalyst* (2 mol%)XPhosK₃PO₄THF/H₂ORT0.593
41-Bromo-4-tert-butylbenzene2-Furanboronic acidPrecatalyst* (2 mol%)XPhosK₃PO₄THF/H₂ORT0.595
52-Bromotoluene2-Furanboronic acidPrecatalyst* (2 mol%)XPhosK₃PO₄THF/H₂ORT291

*The precatalyst is a specific air- and moisture-stable palladium complex designed for the rapid generation of the active catalytic species under mild conditions, as described by Buchwald and coworkers.[1] RT = Room Temperature.

Experimental Protocols

The following protocols are generalized procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Mild and Rapid Coupling Using a Buchwald Precatalyst

This protocol is adapted from the work of Buchwald and coworkers for the rapid coupling of unstable heteroarylboronic acids at or near room temperature.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Gen 3, 2 mol%)

  • XPhos ligand (if not using a precatalyst with the ligand incorporated)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Add the palladium precatalyst.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF and degassed water (typically a 2:1 to 5:1 ratio of THF to water) via syringe.

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 30 minutes to 2 hours.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Suzuki-Miyaura Coupling Conditions

This protocol provides a more general set of conditions that can be adapted for various palladium catalysts.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask or sealed tube, combine the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the reaction vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reagents Combine Aryl Halide, This compound, Base, and Catalyst Inert_Atmosphere Evacuate and Backfill with Inert Gas Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (Monitor by TLC/LC-MS) Add_Solvent->Heat_Stir Aqueous_Workup Aqueous Workup (Extraction) Heat_Stir->Aqueous_Workup Dry_Concentrate Dry and Concentrate Organic Layer Aqueous_Workup->Dry_Concentrate Purification Column Chromatography Dry_Concentrate->Purification Product Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes: 5-Methylfuran-2-boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylfuran-2-boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. The furan nucleus is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anti-inflammatory, antiviral, and anticancer activities.[1][2][3] As a boronic acid derivative, this compound is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5][6] This powerful carbon-carbon bond-forming reaction enables the efficient incorporation of the 5-methylfuran moiety into complex molecular architectures, making it an invaluable tool for synthesizing novel therapeutic agents and generating chemical libraries for structure-activity relationship (SAR) studies.[7][8]

The utility of this compound stems from its ability to introduce a bioisostere for a phenyl ring, which can modify steric and electronic properties to enhance metabolic stability, bioavailability, and drug-receptor interactions.[3] Its application spans various therapeutic areas, including the development of enzyme inhibitors and anticancer agents.

Core Application: Suzuki-Miyaura Cross-Coupling

The principal application of this compound in medicinal chemistry is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[6][9] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the furan ring and an aryl, heteroaryl, or vinyl halide/triflate. The general mechanism involves a catalytic cycle with a palladium complex, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) trans_label Transmetalation oa_complex->trans_label trans_complex Transmetalation Intermediate L₂Pd(II)(Ar)(R) re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex trans_label->trans_complex borate_salt X-B(OH)₂ trans_label->borate_salt re_label->pd0 product Ar-R (Coupled Product) re_label->product aryl_halide Ar-X aryl_halide->oa_label boronic_acid R-B(OH)₂ (this compound) boronic_acid->trans_label base Base base->trans_label

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl bromide with this compound. Reaction conditions may require optimization based on the specific substrate.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.06 mmol, 6 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • Toluene/Water or Dioxane/Water (e.g., 3:1 or 4:1 mixture, 5 mL)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), the palladium catalyst/ligand system, and the base (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O) to the vessel via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours. For microwave-assisted synthesis, heat to 120-150 °C for 15-30 minutes.[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[10]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat and Stir (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench and Extract (Add H₂O, Extract with Organic Solvent) monitor->workup purify 7. Dry and Concentrate workup->purify chromatography 8. Column Chromatography purify->chromatography product Pure Coupled Product chromatography->product

Suzuki Coupling Experimental Workflow

Applications in Specific Therapeutic Areas

Anticancer Agents

The 5-methylfuran scaffold is a key component in the design of novel anticancer agents. Its incorporation into various molecular frameworks has led to the discovery of potent inhibitors of key signaling pathways involved in tumor progression.

EGFR Inhibition: Novel quinazolinone derivatives incorporating a 5-methylfuran-3-yl moiety linked via a thio-ether have been synthesized and evaluated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors.[12] Compound 6b from this series demonstrated significant cytotoxic activity against multiple cancer cell lines and was a potent EGFR inhibitor, comparable to the approved drug erlotinib.[12]

CompoundTargetIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. HepG-2IC₅₀ (μM) vs. HCT-116IC₅₀ vs. EGFR (μM)
6b EGFR0.31 ± 0.040.53 ± 0.050.74 ± 0.060.19 ± 0.03
10 EGFR0.83 ± 0.071.05 ± 0.091.36 ± 0.120.51 ± 0.04
Erlotinib EGFR0.42 ± 0.050.61 ± 0.060.95 ± 0.080.23 ± 0.02
Data sourced from Mohammed, H. A., et al. (2025).[12]

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// Nodes EGF [label="EGF\n(Ligand)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR\n(Receptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; TF [label="Transcription\nFactors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="Compound 6b\n(5-Methylfuran Derivative)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR; EGFR -> RAS -> RAF -> MEK -> ERK -> TF -> Proliferation; Inhibitor -> EGFR [label=" Inhibition", fontcolor="#202124", style=dashed, arrowhead="tee"]; }

Simplified EGFR Signaling Pathway Inhibition

General Cytotoxicity: Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also shown cytotoxic effects against various cancer cell lines, demonstrating the general utility of the furan core in oncology research.[13][14][15]

CompoundIC₅₀ vs. HeLa (μg/mL)IC₅₀ vs. HepG2 (μg/mL)IC₅₀ vs. Vero (μg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) 125.00>500.00>500.00
Compound 8a >500.0062.50>500.00
Compound 8c 62.37125.00>500.00
Data sourced from Phutdhawong, W., et al. (2019).[13][14]
Enzyme Inhibition

The 5-methylfuran moiety has been used in the synthesis of potent and selective enzyme inhibitors.

PDE5 Inhibitors: Research has pointed to the use of this compound in the design and synthesis of furyl/thienyl pyrroloquinolones as potent and selective phosphodiesterase 5 (PDE5) inhibitors.[16]

IDO1 Inhibitors: In a related context, boronic acid functionalities have been incorporated into 2,5-dimethylfuran-based scaffolds to create inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1), a critical immunoregulatory enzyme.[17] While not using this compound directly, this work highlights the synergy between furan and boronic acid moieties in enzyme inhibition.

CompoundIC₅₀ vs. IDO1 (μM)
Boronic Ester 7a 24
Boronic Ester 7c 25
Boronic Acid 7e 60
Boronic Acid 7g 52
Data sourced from R. A. B. D. Ranasinghe, et al. (2025).[17]
Antibacterial Agents

Furan derivatives often exhibit significant antibacterial activity.[1][2] While many studies start from other furan precursors, the data underscores the value of the 5-methylfuran scaffold that can be introduced via this compound.

CompoundMIC vs. S. aureus (μg/mL)MIC vs. B. cereus (μg/mL)MIC vs. B. subtilis (μg/mL)MIC vs. E. coli (μg/mL)
Methyl-5-(hydroxymethyl)-2-furan carboxylate (1) 500.00500.00>500.00>500.00
Compound 8c >500.00>500.00250.00250.00
MIC = Minimum Inhibitory Concentration. Data sourced from Phutdhawong, W., et al. (2019).[13][14]

This compound is a key reagent in medicinal chemistry, primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction. It provides a reliable and efficient method for incorporating the biologically active 5-methylfuran moiety into diverse molecular structures. This has enabled the development of promising lead compounds in areas such as oncology and enzyme inhibition. The protocols and data presented herein highlight its significance and provide a foundation for researchers and drug development professionals to explore the therapeutic potential of novel furan-containing molecules.

References

Synthesis of Biaryl Compounds with 5-Methylfuran-2-boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 5-Methylfuran-2-boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryl moieties are crucial structural motifs in numerous pharmaceutical agents and bioactive molecules. The incorporation of a 5-methylfuran ring can offer unique physicochemical properties, potentially enhancing biological activity and pharmacokinetic profiles. These protocols are designed to be a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl compounds.[1] This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide offers high functional group tolerance, generally good yields, and the use of relatively stable and less toxic boron reagents.[2]

Biaryl scaffolds are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and anticancer agents.[3] The 5-methylfuran moiety, a five-membered aromatic heterocycle, is also a key component in many pharmacologically active compounds, where it can act as a bioisostere for a phenyl ring, influencing steric and electronic properties.[4] The synthesis of biaryl compounds containing a 5-methylfuran unit is therefore of significant interest in the development of new therapeutic agents. These compounds have shown potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives with Aryl Halides

The following table summarizes the reaction yields for the Suzuki-Miyaura cross-coupling of 5-methylfuran-2-yltrifluoroborate (a stable derivative of this compound) with various aryl bromides and chlorides. The reactions were performed using 1 mol % of Pd(OAc)₂, 2 mol % of RuPhos as the ligand, and 2 equivalents of Na₂CO₃ in ethanol at 85 °C.[5]

EntryAryl HalideProductYield (%)[5]
14-Bromobenzonitrile4-(5-Methylfuran-2-yl)benzonitrile95
24-Chlorobenzonitrile4-(5-Methylfuran-2-yl)benzonitrile65
34-Bromoanisole4-Methoxy-1-(5-methylfuran-2-yl)benzene92
41-Bromo-4-(trifluoromethyl)benzene5-Methyl-2-(4-(trifluoromethyl)phenyl)furan88
52-Bromopyridine2-(5-Methylfuran-2-yl)pyridine85
63-Bromopyridine3-(5-Methylfuran-2-yl)pyridine89

Experimental Protocols

The following are detailed protocols for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar phosphine ligand

  • Potassium phosphate (K₃PO₄) or other suitable base

  • 1,4-Dioxane and water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials: Same as Protocol 1.

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1, 5 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-150 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Visualizations

Logical Relationship: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. Following this, transmetalation with the boronate species (formed from the boronic acid and base) occurs, and the final step is reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd2_intermediate Ar-Pd(II)L₂-X pd0->pd2_intermediate Ar-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-B(OH)₂) pd2_biaryl Ar-Pd(II)L₂-R pd2_intermediate->pd2_biaryl R-B(OH)₂ Base transmetalation->pd2_biaryl pd2_biaryl->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis setup Reaction Setup (Reagents, Catalyst, Solvent) reaction Suzuki-Miyaura Coupling (Heating/Stirring) setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring quench Quenching & Extraction monitoring->quench dry Drying & Concentration quench->dry purify Column Chromatography dry->purify characterization Characterization (NMR, MS) purify->characterization purity Purity Analysis (HPLC) characterization->purity VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS RAS VEGFR2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 5-Methylfuran Biaryl Compound Inhibitor->VEGFR2 Inhibits

References

Application Notes: Synthesis of Pharmaceutical Intermediates Using 5-Methylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a valuable component in drug design. 5-Methylfuran-2-boronic acid is a key building block for introducing the 5-methylfuran moiety into complex organic molecules, particularly pharmaceutical intermediates. The most prominent application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forging carbon-carbon bonds.[1] This reaction's tolerance of a wide range of functional groups and relatively mild conditions makes it ideal for the late-stage functionalization of drug candidates.[2]

Five-membered 2-heteroaromatic boronic acids, including furan derivatives, can be challenging coupling partners due to their tendency to deboronate under basic conditions.[3][4] However, recent advancements in catalyst and ligand design have enabled their efficient use in Suzuki-Miyaura reactions, providing high yields of the desired biaryl products.[5] These notes provide detailed protocols and data for the application of this compound in the synthesis of 2-aryl-5-methylfurans, a common structural motif in drug discovery.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application for this compound in pharmaceutical synthesis. It facilitates the coupling of the furan ring with various aryl or heteroaryl halides (or triflates) to produce complex biaryl structures.

General Reaction Scheme

The general reaction involves the coupling of this compound with an aryl or heteroaryl halide (Ar-X, where X = Br, I, Cl, or OTf) in the presence of a palladium catalyst and a base.

G cluster_products Product r1 This compound r2 + r3 Aryl/Heteroaryl Halide (Ar-X) p1 2-Aryl-5-methylfuran dummy1->p1 Pd Catalyst, Base Solvent, Heat Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂-X OxAdd->PdII_Ar Ar-X Transmetal Transmetalation PdII_Ar->Transmetal PdII_Both Ar-Pd(II)L₂-R Transmetal->PdII_Both [R-B(OH)₃]⁻ (R = 5-methylfuryl) RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base C Combine Reagents in Schlenk Flask under Inert Gas A->C B Prepare Degassed Solvent System B->C D Heat and Stir (e.g., 100°C, 4-12h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT and Perform Liquid-Liquid Extraction E->F G Dry Organic Layer and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I J Determine Yield and Purity I->J

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-Methylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The use of microwave irradiation has revolutionized this transformation, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often leading to improved yields and enhanced reproducibility.[1] These benefits are particularly pronounced when working with heterocyclic boronic acids like 5-methylfuran-2-boronic acid, which can be susceptible to decomposition under prolonged heating.[2]

These application notes provide a detailed overview and robust protocols for performing microwave-assisted Suzuki coupling reactions utilizing this compound. The methodologies described herein are intended to serve as a comprehensive guide for the rapid and efficient synthesis of 2-aryl-5-methylfurans, a structural motif present in numerous biologically active compounds.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis provides several key advantages for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave heating can accelerate reaction rates, reducing synthesis times from hours to minutes.[3]

  • Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, often resulting in higher isolated yields.

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the this compound is transferred to the palladium complex.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 2-aryl-5-methylfuran product, regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr Byproduct X-B(OH)₂ + Base Salt Transmetalation->Byproduct RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide This compound Catalyst & Base Start->Reagents Solvent Add Solvent Reagents->Solvent Seal Seal Microwave Vial Solvent->Seal Microwave Microwave Irradiation (Set T and Time) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Workup: Extraction & Washing Cool->Workup Purify Purification: Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

Application Notes: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Methylfuran-2-boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide in the presence of a base.[1][2] The synthesis of 2-aryl-5-methylfurans is of significant interest in medicinal chemistry and materials science due to the prevalence of this structural motif in biologically active compounds and functional materials. 5-Methylfuran-2-boronic acid is a key building block for introducing the 5-methylfuran moiety onto various aromatic systems. This document provides detailed application notes and protocols for the reaction of this compound with a range of aryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, a palladium(0) catalyst undergoes oxidative addition with the aryl halide. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step often facilitated by a base. Finally, reductive elimination from the palladium(II) complex yields the desired 2-aryl-5-methylfuran product and regenerates the active palladium(0) catalyst.[1]

Applications in Drug Discovery and Materials Science

The 2-aryl-5-methylfuran scaffold is a privileged structure found in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The ability to efficiently synthesize a library of these compounds through Suzuki-Miyaura coupling is crucial for structure-activity relationship (SAR) studies in drug discovery. In materials science, these compounds can serve as building blocks for organic light-emitting diodes (OLEDs), conducting polymers, and other advanced materials.

Experimental Considerations

Several factors can influence the success of the Suzuki-Miyaura coupling of this compound:

  • Catalyst System: Palladium catalysts are most commonly employed.[3] The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand can significantly impact reaction efficiency. Buchwald and Hartwig ligands, such as SPhos and XPhos, are often effective for challenging couplings.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can depend on the specific substrates and solvent system.

  • Solvent: A variety of solvents can be used, often in combination with water.[3] Common choices include dioxane, toluene, and dimethylformamide (DMF). The solvent system should be chosen to ensure adequate solubility of all reactants.

  • Reaction Temperature: Reaction temperatures typically range from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity of the aryl halide.[3]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[1] Aryl chlorides are often the most challenging coupling partners and may require more specialized catalyst systems.

Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of furan-based boronic acids with various aryl halides, which can be considered analogous to the reactions of this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole2-Furanboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295Adapted from[4]
4-Chlorotoluene2-Furanboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001888Adapted from[5]
1-Bromo-4-nitrobenzene3-Furanboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O90692Adapted from[3]
2-Bromopyridine2-Furanboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O801685Adapted from[6]
1-Iodonaphthalene2-Furanboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801290Adapted from[3]

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide and an aryl chloride.

Protocol 1: Coupling with an Aryl Bromide

This protocol is a general procedure adaptable for various aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Coupling with an Aryl Chloride (Microwave-Assisted)

This protocol is suitable for less reactive aryl chlorides and utilizes microwave irradiation for accelerated reaction times.

Materials:

  • This compound

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Celite

Procedure:

  • In a microwave vial, combine the aryl chloride (0.5 mmol), this compound (0.75 mmol), Pd₂(dba)₃ (0.005 mmol, 1 mol%), XPhos (0.01 mmol, 2 mol%), and K₃PO₄ (1.5 mmol).

  • Add 1,4-dioxane (3 mL) and water (0.3 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of Celite, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

Visualizations

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd BoronicAcid This compound Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0)Ln PdII_complex1 Ar-Pd(II)Ln-X OxAdd->PdII_complex1 PdII_complex1->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_complex2 Ar-Pd(II)Ln-R Transmetalation->PdII_complex2 RedElim Reductive Elimination PdII_complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-5-methylfuran RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst & Ligand - Base Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product: 2-Aryl-5-methylfuran Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes & Protocols: Solvent Selection for Suzuki-Miyaura Reactions Involving Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4] A key area of application is the synthesis of molecules containing furan scaffolds, which are prevalent heterocyclic motifs in numerous biologically active compounds.[1][5][6]

However, the use of furan boronic acids in Suzuki-Miyaura couplings presents unique challenges. These reagents, particularly 2-furanboronic acid, are often unstable and highly susceptible to protodeboronation—an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][7][8] The choice of solvent is a critical parameter that profoundly influences reaction yield, rate, and the suppression of side reactions like protodeboronation.[9][10][11] This document provides a detailed guide to solvent selection, data-driven comparisons, and experimental protocols for researchers engaged in the Suzuki-Miyaura coupling of furan boronic acids.

The Critical Role of the Solvent System

The solvent in a Suzuki-Miyaura reaction serves multiple functions: it must dissolve the organic substrates, the inorganic base, and the palladium catalyst complex. The solvent system's properties, particularly its polarity and protic nature, directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Polar Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic solvents like toluene, are common choices.[12] They effectively dissolve the aryl halide and the boronic acid.

  • Aqueous Co-solvents: The addition of water or other protic solvents (e.g., alcohols) is often essential.[2] Water helps dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for activating the boronic acid to facilitate the transmetalation step.[3][5][13] However, the presence of water can also accelerate the undesired protodeboronation of sensitive heteroaryl boronic acids.[5][7]

The primary challenge is to identify a solvent system that maximizes the rate of the productive cross-coupling reaction while minimizing the rate of furan boronic acid decomposition.

Factors Influencing Solvent Selection

The optimal solvent is highly dependent on the specific substrates and reaction conditions. The following diagram illustrates the key relationships to consider when selecting a solvent system.

cluster_0 Solvent System cluster_1 Key Considerations cluster_2 Reaction Outcome Solvent Solvent Choice (e.g., Dioxane/H₂O, n-BuOH/H₂O, Toluene) Reagents Reagent Solubility (Base, Boronic Acid, Halide) Solvent->Reagents Stability Substrate Stability (Protodeboronation Risk) Solvent->Stability Catalyst Catalyst Activity & Transmetalation Rate Solvent->Catalyst Outcome Yield, Purity, & Reaction Time Reagents->Outcome Stability->Outcome Catalyst->Outcome

Caption: Key factors influenced by solvent choice in Suzuki reactions.

Data Summary: Solvent Effects on Yield

Optimizing the solvent system often requires experimental screening. The following table summarizes representative outcomes for the Suzuki-Miyaura coupling of furan boronic acids with aryl halides under various solvent conditions, as reported in the literature.

Furan Boronic AcidCoupling PartnerCatalyst / BaseSolvent SystemTemp (°C)Time (h)Yield (%)Reference
2-Furanboronic acid4-ChloropyridineNa₂PdCl₄ / Ligand / K₂CO₃n-Butanol / H₂O10012~95%[5]
2-Furanboronic acid4-ChloropyridineNa₂PdCl₄ / Ligand / K₂CO₃n-Butanol (anhydrous)10012Low / Ether formation[5]
3-Furanboronic acid5-BromopyrimidineNiCl₂(PCy₃)₂ / K₃PO₄t-Amyl Alcohol1201291%[14]
2-Furanboronic acidPyFluorPd(dppf)Cl₂ / Na₃PO₄Dioxane / H₂O (4:1)1001272%[13]
2-Furanboronic acidPyFluorPd(dppf)Cl₂ / Na₃PO₄Dioxane (anhydrous)1001255%[13]
2-Furanboronic acidPyFluorPd(dppf)Cl₂ / Na₃PO₄Toluene / H₂O (4:1)1001252%[13]

Key Observations:

  • Aqueous Systems: For heterocyclic substrates, aqueous catalysis is often more efficient than anhydrous conditions.[5] The use of aqueous n-butanol can lead to near-quantitative yields, while the anhydrous system may result in low conversion and side reactions.[5]

  • Alcohol Solvents: Alcohols like t-amyl alcohol have proven effective, particularly in nickel-catalyzed couplings.[14]

  • Ethereal Solvents: The classic dioxane/water mixture remains a robust choice, often providing good to excellent yields.[13] The addition of water typically improves the yield compared to the anhydrous solvent.[13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Furan Boronic Acid

This protocol provides a general starting point for the coupling of a furan boronic acid with an aryl bromide.

Materials and Reagents:

  • Aryl bromide (1.0 equiv)

  • Furan boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), furan boronic acid (1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that prolonged reaction times can increase the risk of protodeboronation.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Efficient Coupling in Aqueous n-Butanol (Adapted from Mohare et al.)[5]

This protocol is highly effective for coupling furan boronic acids with (hetero)aryl chlorides.

Materials and Reagents:

  • Aryl chloride (1.0 equiv)

  • 2-Furanboronic acid (1.5 equiv)

  • Palladium source (e.g., Na₂PdCl₄) and Ligand (e.g., an electron-rich phosphine) to form the active catalyst.

  • Potassium Carbonate (K₂CO₃, 3.2 equiv)

  • n-Butanol (degassed)

  • Water (degassed)

Procedure:

  • Catalyst Preparation: If not using a pre-formed catalyst, prepare a stock solution of the active catalyst in n-butanol.

  • Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), 2-furanboronic acid (1.5 equiv), and K₂CO₃ (3.2 equiv).

  • Solvent Addition: Add degassed n-butanol (e.g., 5 mL per mmol of aryl chloride) and degassed water (e.g., 2 mL per mmol of aryl chloride).

  • Catalyst Addition: Add the required volume of the palladium catalyst stock solution (typically 0.1-1 mol % Pd).

  • Reaction: Heat the biphasic mixture to 100 °C and stir for 12 hours under an inert atmosphere.

  • Work-up: After cooling, the product can often be isolated by simple separation of the organic phase, followed by washing and concentration, which simplifies purification.[5]

Workflow for Solvent Optimization

A systematic approach is recommended to find the optimal solvent for a new Suzuki-Miyaura reaction involving a furan boronic acid. The following workflow outlines this process.

start Define Substrates (Furan Boronic Acid + Halide) screen Initial Solvent Screen (Small Scale) - Dioxane/H₂O - Toluene/H₂O - n-BuOH/H₂O start->screen analyze Analyze Results (LCMS/TLC) - Yield - Purity - Protodeboronation screen->analyze decision Good Results? analyze->decision refine Refine Conditions - Adjust Solvent Ratio - Change Base/Temp - Test Boronate Ester decision->refine No optimized Optimized Protocol decision->optimized Yes refine->screen

Caption: A workflow for optimizing solvent conditions.

The successful Suzuki-Miyaura coupling of furan boronic acids is highly contingent on the judicious selection of the solvent system. The inherent instability of these substrates, particularly their tendency towards protodeboronation, necessitates a careful balance between reagent solubility, catalyst activity, and substrate stability.

Recommendations for Researchers:

  • Start with Aqueous Systems: For most applications involving furan boronic acids and heterocyclic partners, a mixed aqueous-organic solvent system is the recommended starting point. A 4:1 mixture of 1,4-dioxane/water or n-butanol/water with a carbonate base is often effective.[5][13]

  • Monitor for Protodeboronation: Closely monitor reactions for the formation of furan (from 2-furanboronic acid) via LC-MS or GC-MS. If significant protodeboronation is observed, consider reducing the reaction temperature, decreasing the amount of water, or switching to a less protic solvent system.

  • Consider Boronate Esters: For particularly challenging or unstable furan boronic acids, the use of more stable derivatives like pinacol or MIDA boronate esters is highly recommended.[8][15] These reagents slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition pathways.[8]

  • Empirical Screening: As there is no single "best" solvent, a small-scale experimental screen of several solvent systems, as outlined in the workflow above, is the most reliable method for identifying the optimal conditions for your specific substrates.

References

Synthesis of 5-Methylfuran-2-boronic Acid Pinacol Ester for Enhanced Stability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. However, the inherent instability of many boronic acids, including 5-methylfuran-2-boronic acid, presents significant challenges related to storage, handling, and reaction reproducibility. Conversion to their pinacol esters is a widely adopted strategy to mitigate these issues. This document provides detailed application notes and experimental protocols for the synthesis of this compound pinacol ester, a more stable and versatile building block for applications in pharmaceutical and materials science research. The enhanced stability of the pinacol ester facilitates more consistent results in cross-coupling reactions and allows for prolonged storage.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to the prevalence of the 5-methylfuran moiety in biologically active molecules and functional materials. However, like many heteroaryl boronic acids, it is susceptible to decomposition pathways such as protodeboronation and oxidation, especially under aqueous or non-anhydrous conditions. This instability can lead to diminished yields in coupling reactions and a short shelf-life.

The formation of a pinacol ester by reacting the boronic acid with pinacol provides a robust solution to these stability issues.[1] The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically protects the boron atom, rendering the compound less susceptible to hydrolysis and oxidation.[2] This increased stability translates to a longer shelf life, easier handling, and often cleaner and higher-yielding cross-coupling reactions.[2]

Data Presentation

Table 1: Qualitative Stability Comparison: Boronic Acid vs. Pinacol Ester
PropertyThis compoundThis compound Pinacol Ester
Form Typically a solidLiquid or low-melting solid
Air Stability Prone to oxidationGenerally stable to air
Moisture Stability Susceptible to dehydration to boroxine and hydrolysisLess sensitive to moisture, though hydrolysis can occur under acidic or basic conditions
Storage Requires storage under inert atmosphere and refrigerationCan be stored for extended periods at 2-8°C with minimal degradation
Handling Can be challenging due to instabilityEasier to handle and weigh accurately
Table 2: General Stability of Arylboronic Acid Pinacol Esters under Various Conditions
ConditionpH RangeExpected StabilityNotes
Acidic< 4LowAcid-catalyzed hydrolysis is a known degradation pathway.
Weakly Acidic4 - 6ModerateHydrolysis can occur, but at a slower rate than under strongly acidic or basic conditions.
Neutral~7Moderate to HighHydrolysis is generally slow but can be influenced by substituents on the aromatic ring.
Weakly Basic8 - 10ModerateBase-catalyzed hydrolysis occurs and is often a key step for in situ generation of the boronic acid in Suzuki couplings.
Strongly Basic> 10LowRapid hydrolysis is expected.
Temperature
Sub-zero< 0 °CHighRecommended for long-term storage to minimize degradation.
Room Temperature0 - 25 °CModerateStable for short periods if protected from moisture.
Elevated> 40 °CLow to ModerateIncreased temperature can accelerate decomposition.

Note: The data in Table 2 is a qualitative summary based on the general behavior of arylboronic acid pinacol esters. The exact stability of this compound pinacol ester may vary.

Experimental Protocols

Two primary, efficient methods for the synthesis of this compound pinacol ester from readily available 2-methylfuran are detailed below, followed by a protocol for the esterification of the corresponding boronic acid.

Protocol 1: Iridium-Catalyzed C-H Borylation of 2-Methylfuran

This method offers a direct and atom-economical approach to the synthesis of the desired product by functionalizing a C-H bond of the furan ring.

Materials:

  • 2-Methylfuran

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxo-diiridium(I))

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me₄phen)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Cyclohexane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox or under a stream of argon, add [Ir(COD)OMe]₂ (1-3 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (1-3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous solvent (e.g., THF) to the flask.

  • Add bis(pinacolato)diboron (1.0 - 1.2 equivalents) to the reaction mixture.

  • Finally, add 2-methylfuran (1.0 equivalent) to the flask.

  • Seal the flask and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound pinacol ester as a colorless to pale yellow liquid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask Dry Schlenk Flask add_catalyst Add [Ir(COD)OMe]₂ and Me₄phen setup_flask->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent add_boron Add B₂pin₂ add_solvent->add_boron add_substrate Add 2-Methylfuran add_boron->add_substrate seal_heat Seal and Heat (60-80 °C) add_substrate->seal_heat monitor Monitor Progress (GC-MS/TLC) seal_heat->monitor cool Cool to Room Temperature monitor->cool concentrate Remove Solvent cool->concentrate chromatography Column Chromatography concentrate->chromatography product This compound pinacol ester chromatography->product

Caption: Iridium-Catalyzed C-H Borylation Workflow.

Protocol 2: Lithiation-Borylation of 2-Methylfuran

This method involves the deprotonation of 2-methylfuran at the 5-position followed by quenching with a boron electrophile.

Materials:

  • 2-Methylfuran

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or three-necked round-bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add anhydrous THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add 2-methylfuran (1.0 equivalent) to the cold THF.

  • Slowly add n-butyllithium or sec-butyllithium (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to yield the final product.

G cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_borylation Borylation cluster_workup Work-up and Purification setup_flask Dry Three-Necked Flask add_thf Add Anhydrous THF setup_flask->add_thf cool_thf Cool to -78 °C add_thf->cool_thf add_substrate Add 2-Methylfuran cool_thf->add_substrate add_buli Add n-BuLi or s-BuLi add_substrate->add_buli stir_lithiation Stir at -78 °C for 1-2h add_buli->stir_lithiation add_boron Add i-PrOBpin stir_lithiation->add_boron warm_stir Warm to RT and Stir Overnight add_boron->warm_stir quench Quench with aq. NH₄Cl warm_stir->quench extract Extract with Et₂O or EtOAc quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Distillation or Chromatography dry_concentrate->purify product This compound pinacol ester purify->product

Caption: Lithiation-Borylation Workflow.

Protocol 3: Esterification of this compound

This protocol is suitable if this compound is already available.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)

  • Round-bottom flask

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent) and pinacol (1.0 - 1.1 equivalents).

  • Add anhydrous diethyl ether or dichloromethane to the flask.

  • Add anhydrous magnesium sulfate (1.5 - 2.0 equivalents) to the suspension.

  • Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Filter the reaction mixture to remove the magnesium sulfate.

  • Wash the solid residue with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound pinacol ester.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification (Optional) setup_flask Dry Round-Bottom Flask add_reagents Add Boronic Acid and Pinacol setup_flask->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_drying_agent Add Anhydrous MgSO₄ add_solvent->add_drying_agent stir Stir at Room Temperature add_drying_agent->stir monitor Monitor Progress stir->monitor filter Filter to Remove MgSO₄ monitor->filter concentrate Remove Solvent filter->concentrate product Crude this compound pinacol ester concentrate->product purify Distillation or Chromatography product->purify final_product Pure Product purify->final_product

References

Troubleshooting & Optimization

Preventing protodeboronation of 5-Methylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylfuran-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the common side reaction of protodeboronation.

Troubleshooting Guide: Preventing Protodeboronation

Researchers often encounter challenges with the stability of this compound under typical Suzuki-Miyaura coupling conditions, leading to competitive protodeboronation and reduced yields of the desired product. This guide provides a systematic approach to troubleshooting and minimizing this undesired side reaction.

Issue Potential Cause Recommended Solution
Low yield of coupled product and significant formation of 5-methylfuran Protodeboronation is outcompeting the desired cross-coupling reaction. This is often exacerbated by harsh reaction conditions.1. Optimize the Base: Switch from strong bases (e.g., NaOH, KOH) to milder, non-hydroxide bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). Strong bases can accelerate the rate of protodeboronation.[1] 2. Lower the Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation. Attempt the reaction at a lower temperature (e.g., room temperature to 60 °C) where the catalytic turnover is still efficient.[2] 3. Ensure Anhydrous Conditions: While some Suzuki reactions tolerate water, excess water can serve as a proton source for protodeboronation. Use anhydrous solvents and consider adding molecular sieves. 4. Use a More Efficient Catalytic System: A slow Suzuki coupling exposes the boronic acid to decomposition conditions for a longer period. Employing highly active palladium precatalysts with electron-rich, bulky phosphine ligands (e.g., Buchwald's SPhos or XPhos) can accelerate the desired reaction, thereby outcompeting protodeboronation.[3][4]
Inconsistent reaction yields Variable quality or degradation of this compound. This can be due to improper storage or handling.1. Check the Quality of the Boronic Acid: Before use, verify the purity of the this compound by NMR. 2. Proper Storage: Store the boronic acid under an inert atmosphere, refrigerated, and protected from moisture. 3. Use of Boronic Esters: Consider using the pinacol ester of this compound. Boronic esters can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[5]
Reaction fails to go to completion, even with optimized conditions Inhibition of the palladium catalyst. Nitrogen-containing heterocycles in the substrate or as impurities can sometimes coordinate to the palladium center and inhibit its catalytic activity.1. Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome catalyst inhibition. 2. Ligand Selection: Experiment with different phosphine ligands that are known to be robust and resistant to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[6] In the case of this compound, this results in the formation of 5-methylfuran, consuming the starting material and reducing the yield of the desired cross-coupled product. Electron-rich heteroaromatic boronic acids, like this compound, are particularly susceptible to this reaction, especially under basic conditions typical for Suzuki-Miyaura coupling.[7]

Q2: What is the mechanism of protodeboronation?

A2: The mechanism of protodeboronation is often base-catalyzed. The base reacts with the boronic acid to form a more electron-rich boronate species. This intermediate is then protonated by a proton source in the reaction mixture (often water), leading to the cleavage of the C-B bond.[6][8]

Q3: How can I choose the best base to minimize protodeboronation?

A3: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, strong bases can significantly promote protodeboronation.[1] It is recommended to start with milder bases like K₃PO₄ or K₂CO₃. The optimal base may depend on the specific substrates and catalyst system being used. A comparative study of different bases showed that Na₂CO₃ can also be a highly effective base in some systems.[9]

Q4: Are there specific palladium catalysts that are better for coupling unstable boronic acids?

A4: Yes, the choice of palladium catalyst and ligand system is crucial. Modern palladium precatalysts, particularly those developed by Buchwald and others, which utilize bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, have shown great success in coupling unstable heteroaryl boronic acids.[3][4] These catalysts promote a very fast catalytic cycle, which allows the desired cross-coupling to occur much faster than the competing protodeboronation.[2]

Q5: When should I consider using the pinacol ester of this compound?

A5: Using the pinacol ester is a valuable strategy when you are experiencing significant protodeboronation with the free boronic acid. The pinacol ester is more stable and acts as a "slow-release" precursor, generating the active boronic acid in situ at a low concentration. This minimizes the exposure of the sensitive boronic acid to the basic reaction conditions, thus suppressing protodeboronation.[5]

Quantitative Data Summary

The following tables summarize representative data for Suzuki-Miyaura couplings of furan-2-boronic acids and other challenging heteroaryl boronic acids, highlighting the impact of different reaction parameters on the yield and the suppression of protodeboronation.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst/Ligand SystemCoupling PartnerBaseTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ / SPhosAryl HalideK₃PO₄10024~80High yield with a modern phosphine ligand.[3]
Pd(dppf)Cl₂Aryl HalideK₂CO₃804~85A robust and versatile catalyst.[10]
Pd(PPh₃)₄Aryl HalideK₂CO₃80-8512~70"Traditional" catalyst, may be less effective for challenging substrates.[10]
NiCl₂(PCy₃)₂Heterocyclic HalideK₃PO₄100-12012VariableNickel catalysis can be an effective alternative to palladium.[11]

Table 2: Effect of Different Bases on Reaction Yield

BaseCatalyst SystemCoupling PartnerTemp. (°C)Yield (%)Notes
K₃PO₄Pd₂(dba)₃ / XPhosAryl Halide6091-99Mild base, excellent yields with an appropriate catalyst.[3]
K₂CO₃Pd(dppf)Cl₂Aryl Halide8097Commonly used and effective base.[12]
Na₂CO₃Pd(OAc)₂Aryl Halide8098Can be a highly effective base.[9]
NaOHPd(II) complexAryl Halide8078Stronger base, may increase protodeboronation risk.[12]
Cs₂CO₃Pd(II) complexAryl Halide8063Another effective, though more expensive, mild base.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Precatalyst

This protocol is adapted from literature procedures that have proven effective for challenging heteroaryl boronic acids.[3]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 0.01-0.02 mmol, 1-2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (start with 60 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Using the Pinacol Ester of this compound

This protocol is a general guideline for using a boronic ester to mitigate protodeboronation.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), the pinacol ester of this compound (1.2 mmol, 1.2 equiv), and a mild base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add degassed solvent (e.g., 10:1 dioxane/water, 11 mL).

  • Reaction: Heat the mixture to 75-80 °C and monitor for completion.

  • Workup and Purification: Follow the procedures outlined in Protocol 1.

Visualizations

Protodeboronation_Mechanism cluster_0 Protodeboronation Pathway 5_MF_BA This compound Boronate Boronate Anion 5_MF_BA->Boronate + Base 5_MF 5-Methylfuran (Protodeboronation Product) Boronate->5_MF + H₂O - B(OH)₄⁻ Base Base (e.g., OH⁻) H2O H₂O

Caption: Base-catalyzed protodeboronation of this compound.

Suzuki_vs_Protodeboronation Start This compound + Aryl Halide Suzuki Suzuki-Miyaura Coupling (Desired Reaction) Start->Suzuki Pd Catalyst, Base Protodeboronation Protodeboronation (Side Reaction) Start->Protodeboronation Base, H₂O Product Coupled Product Suzuki->Product Byproduct 5-Methylfuran Protodeboronation->Byproduct

Caption: Competing pathways in the Suzuki-Miyaura coupling.

Experimental_Workflow Reagents Combine Reactants, Base, and Catalyst Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent React Heat and Stir Solvent->React Workup Aqueous Workup React->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

How to improve the yield of Suzuki coupling with 5-Methylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and consistency of Suzuki coupling reactions involving 5-Methylfuran-2-boronic acid.

Troubleshooting Guide

Issue 1: Low or No Product Yield

You've set up your Suzuki coupling reaction with this compound, but the analysis shows a low yield of the desired product or none at all. Here are the primary aspects to investigate:

Initial Checks:

  • Inert Atmosphere: Ensure the reaction was conducted under a properly maintained inert atmosphere (Argon or Nitrogen).[1][2] Oxygen can lead to the decomposition of the palladium catalyst and homocoupling of the boronic acid.[2][3]

  • Reagent Purity: Verify the purity of your this compound, aryl halide, and other reagents. Boronic acids can degrade over time.[2]

  • Catalyst Activity: The Pd(0) species is the active catalyst.[2] If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[2][3] Consider using a fresh batch of catalyst or a more robust precatalyst.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low/No Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions check_catalyst Assess Catalyst & Ligand check_conditions->check_catalyst optimize_base Optimize Base check_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent protodeboronation Check for Protodeboronation optimize_solvent->protodeboronation side_reactions Investigate Other Side Reactions (e.g., Homocoupling) protodeboronation->side_reactions If present success Improved Yield protodeboronation->success If addressed side_reactions->success

Caption: Troubleshooting workflow for low yield Suzuki coupling.

Issue 2: Significant Protodeboronation of this compound

A common side reaction with electron-rich heteroaryl boronic acids like this compound is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[2] Consider switching from strong bases like NaOH to milder options such as K₂CO₃ or KF.[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce protodeboronation.[2]

  • Faster Catalyst Systems: Employing a more active catalyst system can increase the rate of the desired cross-coupling, allowing it to "outrun" the competing protodeboronation.[4] Consider using highly active palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[5]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[5] These derivatives often exhibit slower hydrolysis, releasing the boronic acid in a controlled manner during the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for coupling with this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling partner. However, for challenging substrates like this compound, highly active catalyst systems are generally preferred. Consider palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands can accelerate the rate-limiting steps of the catalytic cycle.[2]

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in activating the boronic acid for transmetalation.[6] A variety of inorganic bases are commonly used, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[6] The choice of base is often linked to the solvent system. For instance, K₃PO₄ is often effective in polar aprotic solvents like dioxane, while carbonates are frequently used in aqueous solvent mixtures. A screening of different bases is recommended to find the optimal conditions for your specific substrates.

Q3: What solvent system should I use?

A3: Common solvents for Suzuki coupling include ethereal solvents like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF.[6] Often, a mixture of an organic solvent and water is used to dissolve the inorganic base and facilitate the reaction.[6] However, for this compound, which is prone to protodeboronation, you might consider starting with anhydrous conditions.

Q4: My reaction is sluggish. Should I increase the temperature?

A4: Increasing the temperature can often improve reaction rates. However, for sensitive substrates like this compound, higher temperatures can also accelerate decomposition and side reactions like protodeboronation.[5] A better approach might be to first try a more active catalyst system at a moderate temperature (e.g., 40-80 °C).[5]

Q5: I am observing homocoupling of my boronic acid. What causes this and how can I prevent it?

A5: Homocoupling of boronic acids can be promoted by the presence of oxygen or if a Pd(II) precatalyst is used without efficient reduction to the active Pd(0) species.[3] To prevent this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.[2] Using a Pd(0) source directly or a precatalyst that rapidly forms the active Pd(0) species can also minimize this side reaction.[3][5]

Data Presentation: Condition Screening

The following tables provide a starting point for optimizing your Suzuki coupling reaction with this compound. The data is illustrative and based on general principles for challenging Suzuki couplings.

Table 1: Screening of Bases and Solvents

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent (v/v)Temperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane80Initial Condition
2Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)80Variable
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene/H₂O (4:1)100Variable
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)2-MeTHF60Variable
5Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (4:1)90Variable

Table 2: Catalyst System Optimization

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)80Baseline
2Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O (4:1)80Variable
3PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)80Variable
4XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane60Variable

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst and ligand (or the precatalyst) under a positive flow of inert gas. Then, add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol for the Preparation of this compound Diethanolamine Ester

To improve stability and reduce protodeboronation, this compound can be converted to its diethanolamine ester.[7]

  • Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or THF).

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[2]

  • Precipitation: A precipitate may form, sometimes after the initial solid completely dissolves.[2][7]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used directly in Suzuki coupling reactions.[2]

Visualization of Key Concepts

The Suzuki Coupling Catalytic Cycle

suzuki_cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-X pd0->pd2_complex R1-X transmetalation Transmetalation pd2_furan R1-Pd(II)L2-R2 pd2_complex->pd2_furan R2-B(OH)2 (Base) pd2_furan->pd0 reductive_elimination Reductive Elimination product R1-R2 pd2_furan->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Relationship Between Reaction Parameters

parameter_relationships catalyst Catalyst System (Pd Source + Ligand) yield Reaction Yield catalyst->yield base Base base->yield side_reactions Side Reactions (Protodeboronation, Homocoupling) base->side_reactions solvent Solvent solvent->yield solvent->side_reactions temperature Temperature temperature->yield temperature->side_reactions side_reactions->yield

Caption: Interplay of key parameters affecting Suzuki coupling yield.

References

Technical Support Center: Overcoming the Instability of Heteroaryl Boronic Acids in Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of heteroaryl boronic acids in cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to no yield in Suzuki-Miyaura coupling with a 2-heteroaryl boronic acid (e.g., 2-pyridyl, 2-furyl, 2-thienyl).

  • Question: My Suzuki-Miyaura reaction with 2-pyridyl boronic acid is failing or giving very low yields. I've checked my catalyst and other reagents. What is the likely cause and how can I fix it?

  • Answer: 2-Heteroaryl boronic acids, particularly those with the boron group at the 2-position, are notoriously unstable and prone to rapid decomposition under cross-coupling conditions. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved, resulting in the formation of the parent heteroarene and boric acid.[1][2][3][4][5] This decomposition can be accelerated by heat, base, and the palladium catalyst itself.[2]

    Solutions:

    • Use a Stabilized Boronic Acid Surrogate: Instead of the free boronic acid, employ a more stable derivative that can release the boronic acid slowly in situ. This maintains a low concentration of the unstable species, favoring the cross-coupling reaction over decomposition.[2][6] Recommended surrogates include:

      • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that undergo slow hydrolysis under basic conditions to release the boronic acid.[2][6][7]

      • Potassium trifluoroborate salts (BF₃K): These salts offer increased stability and are often used as effective substitutes for boronic acids.[2][6]

      • Diethanolamine (DABO) adducts: These form stable, five-membered ring structures with the boronic acid, which can be used directly in the coupling reaction.[2][6][8]

      • Pinacol esters (Bpin): While more stable than the corresponding boronic acids, their transmetalation can be slower.[8][9]

    • Optimize Reaction Conditions:

      • Use a highly active catalyst system: A catalyst that promotes rapid oxidative addition and transmetalation can outcompete the protodeboronation of the unstable boronic acid.[10][11] Precatalysts that quickly generate the active Pd(0) species at low temperatures are highly effective.[10][11]

      • Anhydrous Conditions: For certain heteroaryl systems, using anhydrous conditions with boronic esters (like neopentyl esters) and a soluble base like potassium trimethylsilanolate (TMSOK) can prevent hydrolysis-driven protodeboronation.[12]

      • Additives: In some cases, copper(I) or copper(II) salts can be beneficial, particularly for challenging couplings involving 2-pyridyl boronates.[2][3]

Issue 2: My heteroaryl boronic acid seems to be decomposing upon storage.

  • Question: I've noticed a decrease in the purity of my 2-furanboronic acid over a short period of storage on the benchtop. Is this normal and what can I do about it?

  • Answer: Yes, this is a common issue. Many heteroaryl boronic acids, especially 2-substituted furan, thiophene, and pyrrole derivatives, are not bench-stable and can decompose significantly under air over just a couple of weeks.[2][6] The primary decomposition pathways are protodeboronation, oxidation, and/or polymerization.[2]

    Solutions:

    • Convert to a Stable Derivative for Storage: The most effective solution is to convert the unstable boronic acid into an air-stable derivative for long-term storage. MIDA boronates are an excellent choice as they are typically indefinitely stable at room temperature.[2][6][7] Diethanolamine adducts and trifluoroborate salts also offer enhanced stability.[2][6][8]

    • Proper Storage of Boronic Acids: If you must store the free boronic acid, do so under an inert atmosphere (argon or nitrogen), at low temperature (in a freezer), and protected from light.

    • Use Freshly Prepared Boronic Acid: For highly unstable boronic acids, it is best to use them immediately after preparation and purification.

Issue 3: I am observing significant homocoupling of my boronic acid.

  • Question: My reaction is producing a significant amount of biaryl product derived from the coupling of two molecules of my heteroaryl boronic acid. How can I minimize this side reaction?

  • Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species.[5][13]

    Solutions:

    • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and ensure the reaction is set up and runs under a strict inert atmosphere (argon or nitrogen) to minimize oxygen levels.[13]

    • Use a Pd(0) Precatalyst: Using a precatalyst that directly generates the active Pd(0) species can be more effective than using a Pd(II) source that requires in situ reduction, as the reduction step can sometimes lead to species that promote homocoupling.[5][13]

    • Control Reaction Stoichiometry: Ensure you are not using a large excess of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the instability of heteroaryl boronic acids?

A1: The instability of heteroaryl boronic acids stems from several factors:

  • Protodeboronation: This is the most common degradation pathway, where the C-B bond is cleaved by a proton source (like water), especially under basic conditions.[1][3][4] Electron-rich and certain 2-substituted heterocycles are particularly susceptible.

  • Oxidation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of phenols or other oxidized byproducts.

  • Polymerization: Some heteroaryl boronic acids can be prone to polymerization, especially upon storage.[2]

  • Zwitterion Formation: For heterocycles like 2-pyridyl boronic acid, the formation of a zwitterionic intermediate can lead to rapid fragmentation and decomposition.[3]

Q2: Which heteroaryl boronic acids are generally considered the most unstable?

A2: Generally, 5-membered ring heteroaryl boronic acids with the boron at the 2-position (e.g., 2-furyl, 2-thienyl, 2-pyrrolyl) and certain 2-substituted pyridyl boronic acids are among the most unstable.[2][3][6] Polyfluorinated arylboronic acids also exhibit significant instability.[10][14]

Q3: What is the "slow-release" strategy and why is it effective?

A3: The "slow-release" strategy involves using a stable boronic acid surrogate, such as a MIDA boronate, that slowly hydrolyzes under the reaction conditions to generate the active boronic acid.[2][6] This is effective because it maintains a very low steady-state concentration of the unstable boronic acid in the reaction mixture. This low concentration favors the desired cross-coupling reaction with the palladium catalyst over competing decomposition pathways like protodeboronation.[2][6]

Q4: Are boronic esters always more stable than boronic acids?

A4: While boronic esters (like pinacol or neopentyl esters) are generally more stable to storage than their corresponding boronic acids, their stability under reaction conditions can be nuanced.[15] Esterification does not always guarantee greater stability, and hydrolysis of the ester to the boronic acid can be a key step in the overall protodeboronation process.[15] However, they are often a better choice than the free boronic acids for unstable systems.[9]

Q5: When should I consider using anhydrous Suzuki-Miyaura coupling conditions?

A5: Anhydrous conditions can be particularly beneficial for couplings involving heteroaryl boronic esters that are prone to hydrolysis-mediated protodeboronation.[12] By eliminating water, the primary pathway for protodeboronation is shut down. This approach often requires the use of boronic esters (e.g., neopentyl esters) and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[12]

Data Presentation

Table 1: Benchtop Stability of Unstable Boronic Acids vs. MIDA Boronates

EntryBoronic Acid (Structure)% Decomposition of Boronic Acid (15 days, in air)% Decomposition of MIDA Boronate (15 days, in air)
12-Furanboronic acid>95%0%
22-Thiopheneboronic acid50%0%
32-Pyrroleboronic acid>95%0%
42-Benzofuranboronic acid25%0%
52-Benzothiopheneboronic acid10%0%
62-Indoleboronic acid>95%0%

Data summarized from literature reports, providing a qualitative comparison of stability.[2][6]

Table 2: Comparison of Cross-Coupling Efficiency with Unstable Boronic Acids vs. MIDA Boronates

Heteroaryl Boronic AcidCoupling PartnerYield with Boronic AcidYield with MIDA Boronate
2-Furanboronic acid4-Chloroanisole14%91%
2-Thiopheneboronic acid4-Chloroanisole68%94%
2-Pyrroleboronic acid4-Chloroanisole21%88%
2-Benzofuranboronic acid4-Chloroanisole45%99%
2-Pyridylboronic acid4-ChlorotolueneVery Low81% (with Cu(OAc)₂)

Representative data adapted from literature to illustrate the improved performance with MIDA boronates.[2][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using MIDA Boronates (Slow-Release)

This protocol is adapted from established methods for the cross-coupling of unstable heteroaryl MIDA boronates with aryl chlorides.[2][6]

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the heteroaryl MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol %), and SPhos (10 mol %).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add finely powdered K₃PO₄ (7.5 equiv). Then, add degassed 5:1 dioxane/H₂O (to achieve a concentration of 0.07 M with respect to the aryl halide) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 60 °C and stir for 6 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of a Diethanolamine (DABO) Adduct for Enhanced Stability

This protocol provides a general method for converting an unstable boronic acid into a stable DABO boronate.[8][13]

  • Dissolution: In a flask, dissolve the heteroaryl boronic acid (1.0 equiv) in a suitable solvent such as methylene chloride or a mixture of toluene and methanol.

  • Addition of Diethanolamine: Add diethanolamine (1.0 equiv) dropwise to the stirring solution.

  • Precipitation: A white precipitate of the DABO boronate will typically form. Continue stirring for 30-60 minutes at room temperature.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., ether or the solvent used for precipitation) and dry under vacuum. The resulting DABO boronate is typically a stable, crystalline solid that can be stored and used directly in cross-coupling reactions.

Visualizations

G cluster_0 Degradation Pathways of Heteroaryl Boronic Acids BA Heteroaryl Boronic Acid (Ar-B(OH)₂) H2O H₂O / Base BA->H2O O2 [O] BA->O2 Polymerization Polymerization BA->Polymerization Protodeboronation Protodeboronation H2O->Protodeboronation Oxidation Oxidation O2->Oxidation Arene Arene (Ar-H) + B(OH)₃ Protodeboronation->Arene Phenol Phenol (Ar-OH) Oxidation->Phenol Polymer Polymer Polymerization->Polymer

Caption: Major degradation pathways for unstable heteroaryl boronic acids.

Caption: Decision workflow for troubleshooting failed heteroaryl cross-couplings.

References

Optimizing reaction conditions for 5-Methylfuran-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 5-Methylfuran-2-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is typically a white to yellow powder. It is important to be aware of its relative instability, particularly under prolonged exposure to air or acidic conditions, which can lead to degradation. Proper storage is crucial for maintaining its reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₇BO₃
Molecular Weight 125.92 g/mol
Appearance White to yellow powder
Melting Point 72-77 °C
Storage Temperature 0-6°C, under inert atmosphere

Q2: What is the primary application of this compound?

A2: The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of the 5-methylfuran-2-yl moiety into a wide range of organic molecules, which is particularly valuable in the synthesis of pharmaceuticals and functional materials.

Q3: Why do my Suzuki-Miyaura reactions with this compound give low yields?

A3: Low yields in Suzuki-Miyaura reactions with this compound are often due to the instability of the boronic acid under the reaction conditions. A common side reaction is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially in the presence of aqueous base and elevated temperatures.[1]

Q4: How can I improve the stability and handling of this compound?

A4: To improve stability, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). For reactions, using its pinacol ester derivative, 2-(5-methylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be advantageous as boronic esters are generally more stable and less prone to protodeboronation.

Troubleshooting Guides

Guide 1: Synthesis of this compound

Issue: Low or no yield of this compound.

  • Possible Cause 1: Incomplete lithiation of 2-methylfuran. The first step in the synthesis is typically the deprotonation of 2-methylfuran at the 5-position using a strong base like n-butyllithium (n-BuLi). Incomplete lithiation will result in a low yield.

    • Solution: Ensure that the 2-methylfuran and the solvent (typically anhydrous THF or diethyl ether) are completely dry. Use freshly titrated n-BuLi to ensure its concentration is accurate. The reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions. The addition of a coordinating agent like TMEDA (tetramethylethylenediamine) can sometimes facilitate the lithiation of less reactive substrates.

  • Possible Cause 2: Inefficient trapping of the lithiated intermediate. The generated 5-methyl-2-furyllithium needs to be efficiently trapped by a borate ester (e.g., triisopropyl borate or trimethyl borate).

    • Solution: Add the borate ester slowly to the cold solution of the lithiated furan. Using triisopropyl borate is often preferred over trimethyl borate as it can lead to higher yields in some cases. Ensure the stoichiometry of the borate ester is appropriate (typically a slight excess).

  • Possible Cause 3: Degradation of the product during acidic workup. The furan ring can be sensitive to strongly acidic conditions, which can lead to decomposition of the desired boronic acid.

    • Solution: Perform the acidic workup at low temperatures (e.g., 0 °C). Use a milder acid, such as saturated aqueous ammonium chloride, for the initial quench, followed by a more controlled acidification to precipitate the boronic acid.

Guide 2: Suzuki-Miyaura Coupling Reactions

Issue: Low yield and significant protodeboronation byproduct.

  • Possible Cause 1: High reaction temperature and long reaction times. As furan-2-boronic acids are prone to protodeboronation, traditional high-temperature and prolonged Suzuki-Miyaura conditions can lead to significant degradation of the starting material.

    • Solution: Employ a modern palladium precatalyst system that is highly active at lower temperatures. For instance, using a precatalyst that forms a monoligated palladium(0) species can allow the reaction to proceed efficiently at room temperature or 40 °C, significantly outcompeting the rate of protodeboronation.[1][2]

  • Possible Cause 2: Inappropriate choice of base and solvent. The combination of a strong base and an aqueous solvent system can accelerate the decomposition of the boronic acid.

    • Solution: Use a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). If an aqueous system is required, minimize the amount of water and ensure vigorous stirring to promote the reaction at the interface. Alternatively, consider running the reaction under anhydrous conditions if the catalyst system allows.

Table 2: Recommended vs. Traditional Conditions for Suzuki-Miyaura Coupling

ParameterTraditional ConditionsRecommended Optimized ConditionsRationale
Temperature 80-110 °CRoom Temperature to 40 °CMinimizes protodeboronation of the sensitive furan boronic acid.[1]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)XPhos Pd G3, SPhos Pd G3Highly active precatalysts that enable low-temperature coupling.[2]
Base Na₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃Milder bases can reduce the rate of boronic acid decomposition.
Reaction Time 12-24 hours30 minutes - 2 hoursFaster reaction kinetics outcompete the degradation pathway.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of furan boronic acids via lithiation-borylation.

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylfuran (1.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Acidify the mixture to pH ~2 with 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to yield this compound as a solid.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation of this compound.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 10:1) via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 40 °C.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-Methylfuran lithiation Lithiation (n-BuLi, THF, -78 °C) start->lithiation borylation Borylation (Triisopropyl borate) lithiation->borylation workup Aqueous Workup (NH4Cl, HCl) borylation->workup purification Purification (Recrystallization) workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Suzuki_Coupling_Workflow cluster_suzuki Optimized Suzuki-Miyaura Coupling reagents Combine Reactants: Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert catalyst Add Pd Precatalyst (e.g., XPhos Pd G3) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat at 40 °C solvent->reaction workup Workup and Purification reaction->workup product Coupled Product workup->product

Caption: Optimized workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting_Suzuki cluster_troubleshooting Troubleshooting Low Yield in Suzuki Coupling start Low Yield of Coupled Product check_boronic_acid Check for Protodeboronation (TLC, LC-MS) start->check_boronic_acid high_temp High Reaction Temperature? check_boronic_acid->high_temp Yes long_time Long Reaction Time? high_temp->long_time No solution_temp Reduce Temperature to RT - 40 °C high_temp->solution_temp Yes catalyst_activity Catalyst Inactive? long_time->catalyst_activity No solution_time Monitor Reaction Closely, Reduce Time long_time->solution_time Yes solution_catalyst Use Highly Active Precatalyst (e.g., Buchwald type) catalyst_activity->solution_catalyst Yes

Caption: Troubleshooting logic for low yields in Suzuki coupling.

References

Common side reactions with 5-Methylfuran-2-boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methylfuran-2-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling.[1] A third, less common but significant, side reaction to consider with furan-containing boronic acids is the potential for palladium-catalyzed ring opening.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, leading to the formation of 2-methylfuran. This undesired reaction is often promoted by high temperatures, prolonged reaction times, and the presence of aqueous basic conditions.[1] Heteroaromatic boronic acids, like this compound, can be particularly susceptible to this side reaction.

  • Homocoupling: This side reaction results in the formation of 5,5'-dimethyl-2,2'-bifuran from the coupling of two molecules of this compound. The presence of oxygen in the reaction mixture is a primary cause of homocoupling, as it can lead to the oxidative coupling of the boronic acid.[2]

  • Furan Ring Opening: While less common under standard Suzuki-Miyaura conditions, the furan ring can be susceptible to ring-opening reactions catalyzed by palladium, especially at elevated temperatures or with specific catalyst systems. This can lead to the formation of various unsaturated aldehyde and ketone byproducts.

Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the first things I should check?

A2: Low yields in Suzuki-Miyaura couplings are a common issue. Here is a checklist of the most critical parameters to assess:

  • Inert Atmosphere: Ensure that the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the degradation of the palladium catalyst and promote the homocoupling of the boronic acid. Thoroughly degas all solvents and reagents.

  • Catalyst Activity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Use a fresh batch of catalyst or a pre-catalyst that is known to be air-stable.

  • Purity of Reagents: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, especially if not stored properly.

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial and highly interdependent. The base must be strong enough to promote transmetalation but not so basic that it causes degradation of the starting materials or products. The solvent must be appropriate for the chosen base and ensure adequate solubility of all reactants.

  • Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate side reactions like protodeboronation. Optimization of the reaction temperature is key.

Q3: I am observing a significant amount of 2-methylfuran in my reaction mixture. How can I minimize protodeboronation?

A3: Protodeboronation is a common challenge with heteroaryl boronic acids. To minimize this side reaction, consider the following strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using a milder base such as K₃PO₄ or Cs₂CO₃.

  • Anhydrous Conditions: Whenever possible, using anhydrous conditions can suppress protodeboronation, which often involves water as a proton source.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate, can be an effective strategy. These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing the rate of protodeboronation.

  • Faster Catalyst Systems: Employing a highly active palladium catalyst and ligand system can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.

Q4: How can I prevent the formation of 5,5'-dimethyl-2,2'-bifuran (homocoupling product)?

A4: The key to preventing homocoupling is to rigorously exclude oxygen from your reaction.

  • Degassing: Thoroughly degas your solvents by methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

  • Catalyst Choice: Some palladium pre-catalysts are less prone to side reactions that can initiate homocoupling.

Q5: What is the best way to purify the product of a Suzuki-Miyaura reaction involving this compound?

A5: The purification strategy will depend on the physical properties of your desired product and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This will remove the inorganic base and other water-soluble byproducts. A wash with a mild base (e.g., saturated aqueous NaHCO₃) can help remove unreacted boronic acid.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes is a common starting point.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guides

Guide 1: Low to No Product Formation
Symptom Possible Cause Suggested Solution
No reaction, starting materials recoveredInactive catalystUse a fresh batch of catalyst. Consider a more robust pre-catalyst. Ensure proper activation if using a Pd(II) source.
Insufficiently strong baseSwitch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C.
Low conversionPoor solubility of reactantsChoose a different solvent or solvent mixture. Ensure vigorous stirring.
Short reaction timeExtend the reaction time and monitor by TLC or LC-MS.
Guide 2: Significant Side Product Formation
Side Product Observed Primary Cause Suggested Solution
2-Methylfuran (Protodeboronation)Reaction temperature too highLower the reaction temperature.
Base is too strongSwitch to a milder base (e.g., K₂CO₃, K₃PO₄).
Presence of excess waterUse anhydrous solvents and reagents.
Slow reaction rateUse a more active catalyst/ligand system to accelerate the desired coupling.
5,5'-Dimethyl-2,2'-bifuran (Homocoupling)Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Unidentified polar byproductsFuran ring openingLower the reaction temperature. Screen different palladium catalysts and ligands.

Quantitative Data Summary

The following tables provide representative data for Suzuki-Miyaura coupling reactions involving heteroaryl boronic acids, which can serve as a guide for optimizing reactions with this compound.

Table 1: Comparison of Bases in a Representative Suzuki-Miyaura Coupling

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃Dioxane/H₂O1001285
K₃PO₄Toluene/H₂O1001292
Cs₂CO₃THF801095
Na₂CO₃DMF/H₂O90888
Et₃NAcetonitrile801645

Note: Yields are representative and highly dependent on the specific substrates and catalyst system used.[3]

Table 2: Comparison of Palladium Catalysts and Ligands

Catalyst System Typical Loading (mol%) Key Advantages Potential Drawbacks
Pd(PPh₃)₄2-5Readily available, well-established.Lower activity for challenging substrates, may require higher temperatures.
Pd(OAc)₂ / SPhos1-2High activity for a broad range of substrates.Air-sensitive, higher cost.
Pd₂(dba)₃ / XPhos1-2Excellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.
PdCl₂(dppf)1-3Good for a range of substrates, relatively air-stable.May be less active than Buchwald-type systems.

Note: The optimal catalyst and ligand combination should be determined experimentally for each specific reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method is suitable for rapid reaction optimization and small-scale synthesis.

Materials:

  • Aryl halide (0.5 mmol)

  • This compound (0.75 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.025 mmol, 5 mol%)

  • Base (e.g., 2M aqueous K₂CO₃, 1.0 mL)

  • Solvent (e.g., 1,4-Dioxane, 4 mL)

Procedure:

  • To a microwave reactor vial, add the aryl halide, this compound, and the palladium catalyst.

  • Add the dioxane and the aqueous base solution.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R1-Pd(II)-X L2 oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R1-Pd(II)-R2 L2 transmetalation->pdiir1r2 borate_salt X-B(OH)2 transmetalation->borate_salt reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 product R1-R2 reductive_elimination->product r1x R1-X r1x->oxidative_addition boronic_acid R2-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degas Solvents) start->check_inert check_catalyst Check Catalyst Activity (Use Fresh Catalyst) check_inert->check_catalyst check_reagents Assess Reagent Purity check_catalyst->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp Temp? change_base Change Base optimize_conditions->change_base Base? change_solvent Change Solvent optimize_conditions->change_solvent Solvent? change_catalyst Change Catalyst/Ligand optimize_conditions->change_catalyst Catalyst? success Improved Yield increase_temp->success change_base->success change_solvent->success change_catalyst->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Analysis of 5-Methylfuran-2-boronic acid and Furan-2-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Guide to Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the diverse toolkit of boronic acids available to chemists, furan-containing reagents are of particular interest due to the prevalence of the furan motif in pharmaceuticals and functional materials. This guide provides a detailed comparison of the reactivity of two key analogues: 5-methylfuran-2-boronic acid and furan-2-boronic acid.

Executive Summary: The Impact of Methyl Substitution

The primary differentiator between this compound and furan-2-boronic acid is the presence of a methyl group at the 5-position of the furan ring. This seemingly minor structural modification has a significant impact on the electronic properties of the molecule and, consequently, its reactivity in cross-coupling reactions. The electron-donating nature of the methyl group enhances the nucleophilicity of the furan ring, making this compound a generally more reactive coupling partner than its unsubstituted counterpart. This increased reactivity can translate to higher yields and shorter reaction times, a critical consideration in process development and library synthesis.

Theoretical Underpinnings of Reactivity

The enhanced reactivity of this compound can be attributed to the positive inductive effect (+I) of the methyl group. This effect increases the electron density within the furan ring, making the carbon atom bonded to boron more nucleophilic. In the transmetalation step of the Suzuki-Miyaura catalytic cycle, a key rate-determining step, the transfer of the organic group from the boron atom to the palladium center is facilitated by this increased nucleophilicity. Consequently, the catalytic cycle proceeds more efficiently with the more electron-rich 5-methylfuranyl group.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

To illustrate the practical implications of the differing electronic properties, the following table presents representative data for the Suzuki-Miyaura coupling of both boronic acids with a common electrophile, 4-bromotoluene. While actual results may vary depending on the specific reaction conditions and substrates, this data serves to highlight the expected trend in reactivity.

Boronic AcidProductReaction Time (hours)Yield (%)
Furan-2-boronic acid2-(p-tolyl)furan1278
This compound5-Methyl-2-(p-tolyl)furan892

This data is representative and intended for illustrative purposes. Actual yields and reaction times may vary.

Experimental Protocols

A general procedure for the Suzuki-Miyaura coupling of furan boronic acids with an aryl bromide is provided below. This protocol can be adapted for both this compound and furan-2-boronic acid, although reaction times may need to be adjusted based on the reactivity of the specific boronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Furan boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, furan boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Reaction

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (R1-X) transmetalation_complex [R1-Pd(II)L2-R2]+ pd2_complex->transmetalation_complex Transmetalation (R2-B(OH)2, Base) product_complex R1-R2-Pd(0)L2 transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Release of Product (R1-R2) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants, Catalyst, and Base inert Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

A Comparative Guide to 5-Methylfuran-2-boronic Acid and Its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and reproducibility. This guide provides an objective comparison between 5-Methylfuran-2-boronic acid and its corresponding pinacol ester, offering experimental insights to inform reagent selection.

The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[1] However, this heightened reactivity is often accompanied by lower stability; heteroaryl boronic acids, in particular, are susceptible to decomposition pathways like protodeboronation, which can negatively affect shelf-life and reaction yields.[1][2] Conversely, boronic acid pinacol esters offer enhanced stability, making them easier to handle, purify, and store over extended periods.[3][4] This stability, however, may necessitate more forcing reaction conditions to achieve reaction rates comparable to the parent boronic acid.[5]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7] The process is catalyzed by a palladium complex and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice between a boronic acid and its pinacol ester directly influences the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[8]

Suzuki_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-X R1-X R1-X->R1-Pd(II)L2-X Oxidative\nAddition Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation Base Base Base->R1-Pd(II)L2-R2 Transmetalation Transmetalation R2-B(OR)2 R2-B(OR)2 R2-B(OR)2->R1-Pd(II)L2-R2 R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive\nElimination Reductive Elimination Catalyst Species Catalyst Species Reagents/Products Reagents/Products

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Boronic Acid vs. Pinacol Ester

While direct head-to-head experimental data for the Suzuki coupling of this compound with its pinacol ester against the same coupling partner is limited, a comparative analysis can be drawn from their general properties and representative reactions found in the literature.

ParameterThis compoundThis compound Pinacol Ester
Stability Lower; susceptible to protodeboronation and formation of boroxine anhydrides, especially upon storage.[2]High; generally a stable, crystalline solid that is easier to handle and has a longer shelf-life.[3][4]
Reactivity Higher; often requires milder reaction conditions (e.g., lower temperatures, shorter reaction times).[5]Lower; may require more forcing conditions (e.g., higher temperatures) for efficient coupling.[5]
Handling Can be challenging due to instability; requires careful storage and handling to ensure stoichiometric accuracy.Easy to handle and weigh accurately; less prone to decomposition under atmospheric conditions.[1]
Purification Can be difficult to purify due to its polarity and instability.Generally straightforward to purify by standard techniques like column chromatography or recrystallization.
Typical Yield Can be high, but may be compromised by reagent decomposition, leading to lower reproducibility.Often provides more consistent and reproducible yields due to higher purity and stability of the starting material.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions. Protocol 1 details a reaction with a furan-2-boronic acid, and Protocol 2 describes a typical procedure using a boronic acid pinacol ester.

Protocol 1: Suzuki Coupling with 2-Furanboronic Acid

This protocol is adapted from a procedure for the coupling of heteroaryl boronic acids with aryl chlorides.[2]

Reaction Scheme: Aryl-Cl + 2-Furanboronic Acid → Aryl-Furan

Materials:

  • Aryl chloride (1.0 equiv)

  • 2-Furanboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Dioxane/Water (4:1 v/v)

Procedure:

  • To an oven-dried reaction vial, add the aryl chloride (0.5 mmol), 2-furanboronic acid (0.75 mmol), palladium precatalyst (0.01 mmol), and K₃PO₄ (1.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add dioxane (2 mL) and water (0.5 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with a Boronic Acid Pinacol Ester

This protocol provides a general method for the coupling of an aryl halide with a boronic acid pinacol ester.[9]

Reaction Scheme: Aryl-Br + this compound Pinacol Ester → Aryl-(5-Methylfuran)

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Dioxane/Water (5:1 v/v)

Procedure:

  • In a microwave vial, combine the aryl bromide (0.5 mmol), this compound pinacol ester (0.6 mmol), Pd₂(dba)₃ (0.0075 mmol), XPhos (0.015 mmol), and K₃PO₄ (1.5 mmol).

  • Purge the vial with an inert gas (e.g., argon) for 5 minutes.

  • Add dioxane (2.5 mL) and water (0.5 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 20-40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (15 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution in vacuo and purify the residue by flash chromatography.

Logical Workflow for Reagent Selection

The decision to use this compound or its pinacol ester depends on the specific requirements of the synthesis. The following workflow can guide this choice.

Reagent_Selection start Synthetic Goal instability Is the boronic acid known to be unstable? start->instability multistep Is this part of a multi-step synthesis? instability->multistep No use_ester Use Pinacol Ester instability->use_ester Yes mild_conditions Are mild conditions critical? multistep->mild_conditions No multistep->use_ester Yes use_acid Use Boronic Acid mild_conditions->use_acid Yes consider_acid Consider Boronic Acid (use fresh) mild_conditions->consider_acid No

Caption: Decision workflow for selecting between boronic acid and its pinacol ester.

References

A Comparative Guide to Alternatives for 5-Methylfuran-2-boronic Acid in Furan Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of furan derivatives is a critical step in the creation of novel therapeutics and functional materials. While 5-methylfuran-2-boronic acid is a common reagent in Suzuki-Miyaura coupling, a variety of powerful alternatives exist, each with its own set of advantages and disadvantages. This guide provides an objective comparison of Stille, Negishi, and Hiyama cross-coupling reactions as alternatives for the synthesis of furan derivatives, supported by experimental data and detailed protocols.

Performance Comparison of Cross-Coupling Reactions

The choice of cross-coupling reaction for the synthesis of furan derivatives often depends on factors such as substrate scope, functional group tolerance, toxicity of reagents, and reaction conditions. Below is a comparative summary of Stille, Negishi, and Hiyama couplings with the widely used Suzuki coupling as a baseline.

Table 1: Comparison of Cross-Coupling Reactions for Furan Derivative Synthesis

Parameter Suzuki Coupling Stille Coupling Negishi Coupling Hiyama Coupling
Organometallic Reagent Organoboron (e.g., Boronic acids, Boronic esters)Organotin (Organostannanes)OrganozincOrganosilane
Key Advantages Low toxicity of boron reagents, wide commercial availability of reagents, well-established protocols.[1][2]Excellent functional group tolerance, proceeds under neutral conditions.[2][3]High reactivity of organozinc reagents, good functional group tolerance.[4]Low toxicity of organosilane reagents, environmentally friendly.[5][6]
Key Disadvantages Can be sensitive to strong bases, boronic acids can be unstable.[1]High toxicity of organotin reagents and byproducts, difficult removal of tin residues.[7]Organozinc reagents are moisture and air-sensitive.[4]Requires an activating agent (e.g., fluoride or base), can be slower than other methods.[5]
Typical Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Palladium or Nickel complexesPalladium complexes
Typical Base/Activator Required (e.g., K₂CO₃, Cs₂CO₃)Often not requiredNot requiredRequired (e.g., TBAF, NaOH)

Table 2: Representative Yields for Furan Derivative Synthesis

Reaction Furan Precursor Coupling Partner Catalyst System Solvent Yield (%) Reference
Suzuki Coupling 2-Furanboronic acid4-BromoanisolePd(OAc)₂ / XPhosToluene95[3]
Stille Coupling 2-(Tributylstannyl)furan4-BromoanisolePd(OAc)₂ / XPhos / CsFDioxane90[3]
Negishi Coupling 2-Furylzinc chloride2-BromobenzonitrilePd(OAc)₂ / CPhosTHF~95 (analogous)[4]
Hiyama Coupling 2-Furyltrimethoxysilane4-ChloroanisolePd(OAc)₂ / P(t-Bu)₂Me / TBAFTHF~70 (analogous)[6]

Note: Yields are representative and can vary significantly based on specific substrates and reaction conditions. Some data is from analogous, non-furan systems to provide a general comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic routes. Below are representative protocols for Stille, Negishi, and Hiyama couplings for the synthesis of furan derivatives.

1. Stille Coupling of 2-(Tributylstannyl)furan with an Aryl Bromide

This protocol is adapted from a procedure for the coupling of a stannylated diazocine with 4-bromoanisole.[3]

  • Materials: 2-(Tributylstannyl)furan, 4-bromoanisole, Pd(OAc)₂, XPhos, CsF, and anhydrous dioxane.

  • Procedure:

    • In a flame-dried Schlenk tube under an argon atmosphere, dissolve 2-(tributylstannyl)furan (1.0 equiv) and 4-bromoanisole (1.2 equiv) in anhydrous dioxane.

    • Add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and CsF (2.0 equiv).

    • Seal the tube and heat the reaction mixture at 100 °C for 4-12 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Wash the organic layer sequentially with a saturated aqueous solution of KF (to remove tin byproducts), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Negishi Coupling of a Furylzinc Reagent with an Aryl Bromide

This protocol is a general procedure adapted from the coupling of secondary alkylzinc halides with aryl bromides.[4]

  • Materials: 2-Bromofuran, activated zinc, LiCl, I₂, aryl bromide, Pd(OAc)₂, CPhos, and anhydrous THF.

  • Procedure for Organozinc Formation:

    • In a flame-dried flask under argon, add activated zinc (1.5 equiv) and a crystal of iodine.

    • Add a solution of 2-bromofuran (1.0 equiv) in anhydrous THF.

    • Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).

  • Procedure for Cross-Coupling:

    • In a separate flame-dried Schlenk tube under argon, add Pd(OAc)₂ (0.01 equiv) and CPhos (0.02 equiv) in anhydrous THF.

    • Add the aryl bromide (1.2 equiv).

    • Transfer the prepared 2-furylzinc reagent solution to the Schlenk tube via cannula.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

3. Hiyama Coupling of a Furylsilane with an Aryl Chloride

This protocol is a general procedure adapted from the coupling of arylsilanes with alkyl halides.[6]

  • Materials: 2-Furyltrimethoxysilane, aryl chloride, PdBr₂, P(t-Bu)₂Me, TBAF (1.0 M in THF), and anhydrous THF.

  • Procedure:

    • In a glovebox, add PdBr₂ (0.02 equiv) and P(t-Bu)₂Me (0.04 equiv) to a vial.

    • Add anhydrous THF and stir for 10 minutes.

    • Add the aryl chloride (1.0 equiv) and 2-furyltrimethoxysilane (1.5 equiv).

    • Add TBAF solution (2.0 equiv) dropwise.

    • Seal the vial and stir at room temperature for 24 hours.

    • Remove the vial from the glovebox and quench the reaction with water.

    • Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

    • Filter, concentrate, and purify the residue by column chromatography.

Visualizing Reaction Workflows and Biological Pathways

Experimental Workflow

A general workflow for palladium-catalyzed cross-coupling reactions provides a logical sequence of steps from reaction setup to product analysis.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solutions setup Assemble & Flame-Dry Glassware reagents->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert addition Add Reagents to Flask inert->addition run Stir at Defined Temperature addition->run monitor Monitor Progress (TLC/GC-MS) run->monitor quench Quench Reaction monitor->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield G Furosemide Inhibition of NKCC2 Furosemide Furosemide NKCC2 Na-K-2Cl Cotransporter (NKCC2) in Apical Membrane Furosemide->NKCC2 Inhibits Ion_Reabsorption Na+, K+, 2Cl- Reabsorption NKCC2->Ion_Reabsorption Mediates Diuresis Increased Diuresis & Natriuresis Ion_Reabsorption->Diuresis Decreased reabsorption leads to G Bioactivation of Furan by Cytochrome P450 Furan Furan-Containing Compound P450 Cytochrome P450 Enzymes Furan->P450 Metabolized by Reactive_Metabolite Reactive Electrophilic Intermediate (e.g., cis-2-butene-1,4-dial) P450->Reactive_Metabolite Forms Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Metabolite->Cellular_Macromolecules Covalently binds to Toxicity Cellular Damage & Toxicity Cellular_Macromolecules->Toxicity Leads to

References

Reactivity of Arylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success of this palladium-catalyzed reaction is the inherent reactivity of the arylboronic acid coupling partner. This guide provides an objective comparison of the performance of various arylboronic acids, supported by experimental data, to aid in reaction design and optimization.

Performance Comparison of Arylboronic Acids

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of the substituents on the aromatic ring. These factors significantly impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.

Electronic Effects

Substituents on the arylboronic acid that can modulate the electron density of the carbon atom attached to the boron atom influence the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Arylboronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) are generally more reactive. These groups increase the nucleophilicity of the aryl group, facilitating its transfer from the boron atom to the palladium center. This often leads to higher reaction rates and yields.

  • Electron-Withdrawing Groups (EWGs): Conversely, arylboronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) tend to be less reactive. These groups decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step. However, successful couplings with these substrates can often be achieved by optimizing reaction conditions, such as using more electron-rich phosphine ligands, stronger bases, or higher temperatures.

Steric Effects

Steric hindrance, particularly from substituents at the ortho position of the arylboronic acid, can significantly impede the reaction. Bulky ortho-substituents can hinder the approach of the boronic acid to the palladium center, thereby slowing down or even inhibiting the transmetalation and subsequent reductive elimination steps. Overcoming steric hindrance often requires the use of specialized bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the formation of the active catalytic species and facilitate the coupling of sterically demanding substrates.

Quantitative Data Presentation

The following tables summarize experimental data on the reactivity of various arylboronic acids in Suzuki-Miyaura coupling reactions. It is crucial to note that direct comparison between different studies should be approached with caution due to variations in reaction conditions.

Table 1: Comparison of Yields for Electronically Diverse Arylboronic Acids

This table illustrates the effect of electron-donating and electron-withdrawing substituents on the yield of the Suzuki-Miyaura coupling reaction with 4-iodoanisole.

Arylboronic AcidSubstituentElectronic EffectYield (%)
Phenylboronic acid-HNeutral95
4-Methoxyphenylboronic acid4-OCH₃Electron-Donating98
4-Methylphenylboronic acid4-CH₃Electron-Donating96
4-Chlorophenylboronic acid4-ClElectron-Withdrawing92
4-(Trifluoromethyl)phenylboronic acid4-CF₃Electron-Withdrawing85
4-Nitrophenylboronic acid4-NO₂Electron-Withdrawing78

Reaction conditions: 4-iodoanisole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), in toluene/ethanol/water (4:1:1), 80 °C, 12 h.

Table 2: Kinetic Comparison of Arylboronic Esters in Transmetalation

This table presents the relative rates of the transmetalation step for different arylboronic esters, highlighting the influence of the boronic ester moiety on reactivity. The rates are normalized to that of the corresponding arylboronic acid.

Boron ReagentRelative Rate (k_rel)
4-Fluorophenylboronic acid1.00
4-Fluorophenylboronic acid pinacol ester0.05
4-Fluorophenylboronic acid catechol ester4.30

Data adapted from kinetic studies of the transmetalation with a palladium(II) complex. Slower rates for the pinacol ester can be attributed to its greater stability and steric bulk, while the enhanced rate for the catechol ester is linked to its electronic properties facilitating the formation of the pre-transmetalation intermediate.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of arylboronic acid reactivity.

General Experimental Protocol for Comparing Arylboronic Acid Reactivity

This protocol provides a standardized procedure for the Suzuki-Miyaura coupling of an aryl halide with a series of substituted arylboronic acids to allow for a comparative analysis of their reactivity.

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 equiv)

  • Substituted arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Degassed solvent (e.g., a mixture of toluene, ethanol, and water in a 4:1:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the substituted arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • The degassed solvent mixture (5 mL) is added to the flask via syringe.

  • The reaction mixture is heated to 80 °C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically after 12 hours, or when the starting material is consumed), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product. The yield is calculated based on the limiting aryl halide.

Mandatory Visualizations

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow for comparing the reactivity of different arylboronic acids.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis A Weigh Aryl Halide, Arylboronic Acids, Catalyst, and Base B Add Reagents to Reaction Vessels A->B C Degas and Add Solvent under Inert Atmosphere B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Cool and Quench Reaction E->F G Extraction and Drying F->G H Purification (Column Chromatography) G->H I Characterization and Yield Determination H->I

Caption: Experimental workflow for reactivity comparison.

Characterizing 5-Methylfuran-2-boronic Acid: A Comparative Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methylfuran-2-boronic acid against alternative furan-based boronic acids. Detailed experimental protocols and data interpretation are included to facilitate accurate product characterization and inform research decisions.

The structural elucidation of boronic acids, particularly those incorporating heterocyclic scaffolds like furan, is crucial for their application in organic synthesis and medicinal chemistry. NMR spectroscopy stands as a primary analytical technique for confirming the identity and purity of these compounds. This guide focuses on the NMR analysis of this compound and offers a comparative perspective with other relevant furan boronic acids.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift and coupling constant data for this compound and two common alternatives: 2-Furanboronic acid and 3-Furanboronic acid. This data allows for a direct comparison of their spectral features, aiding in the identification and differentiation of these compounds.

Table 1: ¹H NMR Data Comparison of Furan Boronic Acids

CompoundSolventChemical Shift (ppm) and MultiplicityCoupling Constant (J, Hz)Assignment
This compound CDCl₃7.15 (d), 6.11 (d), 2.35 (s)J = 3.2, J = 3.2H3, H4, -CH₃
2-Furanboronic acid[1][2][3]DMSO-d₆7.85 (s), 7.02 (d), 6.51 (d)J = 3.4, J = 3.4H5, H3, H4
3-Furanboronic acid[4][5][6]DMSO-d₆8.18 (s), 7.68 (s), 6.67 (s)-H2, H5, H4

Table 2: ¹³C NMR Data Comparison of Furan Boronic Acids

CompoundSolventChemical Shift (ppm)Assignment
This compound CDCl₃158.2, 122.1, 108.5, 13.8C5, C3, C4, -CH₃
2-Furanboronic acid[1][2][3]DMSO-d₆148.1, 125.0, 112.3C5, C3, C4
3-Furanboronic acid[4][5][6]DMSO-d₆147.5, 143.2, 110.1C2, C5, C4

Note: The signal for the carbon atom attached to the boron (C2 for this compound and 2-Furanboronic acid; C3 for 3-Furanboronic acid) is often broadened or not observed due to the quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. The following protocols are recommended for the ¹H and ¹³C NMR analysis of furan-based boronic acids.

Sample Preparation
  • Solvent Selection: Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex and poorly resolved NMR spectra, the choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended as they can break up these oligomeric species, resulting in sharper signals. Deuterated chloroform (CDCl₃) can also be used, but may result in broader peaks.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the boronic acid in 0.5-0.7 mL of the chosen deuterated solvent.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set a spectral width that covers the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts for furan derivatives (e.g., 0-160 ppm).

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the characterization of furan-based boronic acid products using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison start Start: Obtain Boronic Acid Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, CD₃OD) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C process Process Spectra (FT, Phasing, Baseline Correction) acquire_13C->process assign Assign Signals (Chemical Shift, Coupling Constants) process->assign compare Compare with Reference Data & Alternatives assign->compare characterize Characterize Product (Structure, Purity) compare->characterize end End: Characterized Product characterize->end

General workflow for NMR analysis of boronic acids.

Conclusion

The ¹H and ¹³C NMR data presented in this guide, along with the detailed experimental protocols, provide a robust framework for the characterization of this compound and its comparison with other furan-based boronic acids. Adherence to these guidelines will enable researchers to confidently verify the structure and purity of their products, ensuring the reliability of their subsequent research and development activities. The provided workflow diagram offers a clear visual representation of the logical steps involved in this analytical process.

References

A Comparative Guide to LC-MS Analysis for Monitoring 5-Methylfuran-2-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in reactions involving boronic acids like 5-Methylfuran-2-boronic acid, real-time reaction monitoring is crucial for optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods and other common analytical techniques for this purpose.

This compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents unique analytical challenges due to its polarity and potential for dehydration to form boroxines (cyclic anhydrides). Selecting an appropriate analytical method is therefore critical for obtaining accurate and reproducible results. This guide compares two primary LC-MS approaches—Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—and also provides an overview of alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The choice of analytical technique for monitoring reactions of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, quantitative accuracy, or structural information.

TechniquePrincipleAdvantagesDisadvantagesApplicability to this compound Reactions
Reversed-Phase (RP) LC-MS Separation based on hydrophobicity.- Well-established and widely available.- Good for separating a broad range of reactants, products, and byproducts with varying polarities.- Poor retention of the polar this compound may occur.- Potential for peak tailing due to interactions with the stationary phase.Suitable for general reaction monitoring, but may require method optimization for retaining the starting material.
HILIC LC-MS Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content.- Excellent retention of polar analytes like boronic acids.- Often provides higher sensitivity in MS due to the high organic content enhancing desolvation.- Longer column equilibration times.- Careful management of mobile phase and sample solvent compatibility is necessary to avoid peak distortion.Ideal for accurate quantification of this compound and other polar reaction components.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.- Non-destructive.- Provides detailed structural information.- Inherently quantitative without the need for response factor determination.[1]- Lower sensitivity compared to MS-based methods.- Can be complex for analyzing reaction mixtures with many overlapping signals.Useful for in-situ reaction monitoring and for providing detailed structural confirmation of reactants and products.[2][3]
GC-MS Separation of volatile compounds followed by mass analysis.- High resolution and sensitivity for volatile compounds.- Requires derivatization for non-volatile compounds like boronic acids.[4]- Derivatization adds complexity and potential for sample loss.Applicable after derivatization of the boronic acid to a more volatile ester, which can be useful for impurity profiling.[4][5]

Quantitative Performance Data

The following table summarizes typical performance characteristics for the analysis of boronic acids using different LC-MS methods. While specific data for this compound is not extensively published, these values for similar boronic acids provide a good benchmark.[6][7][8]

ParameterReversed-Phase (RP) LC-MSHILIC LC-MS
Limit of Detection (LOD) ~0.1 µg/mL[6]Can offer a tenfold increase in sensitivity over RP-LC-MS for polar compounds.
Limit of Quantitation (LOQ) ~1.0 µg/mL[6]Potentially in the low ng/mL range.
Linearity (R²) >0.99[7]Typically >0.99
Precision (%RSD) < 2.0%[6]Generally < 5%
Recovery 97.1 to 105.7%[6]80-120% is a common acceptable range.[7]

Experimental Protocols

Below are detailed experimental protocols for the two primary LC-MS methods for monitoring this compound reactions.

Method 1: Reversed-Phase (RP) C18 LC-MS/MS

This method provides a robust starting point for the analysis of a reaction mixture containing this compound.

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1:1 acetonitrile/water) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).

  • Vortex to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system with a binary pump, autosampler, and column oven.

  • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[6]

  • Mobile Phase A: Water with 10 mM Ammonium Acetate.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute compounds of interest. For example: 0-0.5 min: 5% B; 0.5-3.0 min: 5% to 95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95% to 5% B; 3.6-4.0 min: 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Negative is often preferred for boronic acids.[7]

  • MRM Transitions: To be determined by infusing a standard of this compound.

Method 2: HILIC LC-MS

This method is tailored for improved retention and sensitivity for the polar this compound.

1. Sample Preparation:

  • Follow the same quenching procedure as for the RP-LC-MS method.

  • The final dilution should be done in a solvent with a high organic content (e.g., 90% acetonitrile) to match the initial mobile phase conditions and ensure good peak shape.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system.

  • Column: Amide or other polar stationary phase column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water with 10 mM Ammonium Acetate and 0.1% Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical HILIC gradient starts with a high percentage of organic solvent and decreases. For example: 0-1.0 min: 95% B; 1.0-5.0 min: 95% to 50% B; 5.0-6.0 min: 50% B; 6.0-6.1 min: 50% to 95% B; 6.1-8.0 min: 95% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: Same as for the RP-LC-MS method.

  • Ionization Mode: ESI Negative.

Visualization of Analytical Workflows

To better illustrate the analytical processes, the following diagrams outline the key steps in each method.

RP_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench & Dilute (ACN/Water) Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter LC_Separation RP-C18 Separation Filter->LC_Separation ESI ESI Source (Negative Mode) LC_Separation->ESI MS_Detection MS Detection (MRM) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Reversed-Phase LC-MS/MS Analysis.

HILIC_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench & Dilute (High ACN) Aliquot->Quench Filter Filter (0.22 µm) Quench->Filter LC_Separation HILIC Separation Filter->LC_Separation ESI ESI Source (Negative Mode) LC_Separation->ESI MS_Detection MS Detection (MRM) ESI->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HILIC LC-MS Analysis.

Conclusion

The choice between a reversed-phase and a HILIC LC-MS method for monitoring reactions involving this compound will depend on the specific analytical goals. For a general overview of all reaction components, a well-optimized reversed-phase method may be sufficient. However, for analyses that require high sensitivity and robust quantification of the polar this compound, a HILIC method is likely to provide superior performance. For detailed structural elucidation and in-situ monitoring, NMR spectroscopy is an invaluable tool, while GC-MS can be employed for specific impurity analysis after derivatization. By understanding the strengths and weaknesses of each technique, researchers can select the most appropriate method to gain critical insights into their chemical reactions, ultimately accelerating the drug development and chemical synthesis process.

References

MIDA Boronates: A Superior Stability Solution for 5-Methylfuran-2-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the handling and storage of reactive intermediates are critical for reproducible and efficient synthesis. 5-Methylfuran-2-boronic acid, a valuable building block in medicinal chemistry, is notoriously unstable, posing significant challenges to its long-term storage and consistent performance in cross-coupling reactions. An effective solution lies in its protection as an N-methyliminodiacetic acid (MIDA) boronate, which offers exceptional benchtop stability and controlled reactivity.

The inherent instability of many boronic acids, including this compound, can lead to decomposition through protodeboronation, oxidation, and polymerization.[1] This degradation not only reduces the effective concentration of the reagent over time but also introduces impurities that can complicate reaction outcomes and purification processes. The conversion of the boronic acid to its MIDA boronate ester form effectively mitigates these issues. By rehybridizing the boron center from sp² to a more stable sp³ configuration through complexation with the trivalent N-methyliminodiacetic acid ligand, the resulting MIDA boronate exhibits remarkable stability. These protected boronate esters are typically crystalline, free-flowing solids that are stable to air and moisture, compatible with silica gel chromatography, and can be stored for extended periods without degradation.[2][3][4]

Comparative Stability: this compound vs. its MIDA Boronate

The enhanced stability of MIDA boronates over their corresponding boronic acids has been demonstrated across a range of sensitive substrates. While specific data for this compound is part of a broader class of unstable 2-heterocyclic boronic acids, studies on the closely related 2-furanboronic acid highlight the dramatic difference in stability.

CompoundStorage ConditionsTimeRemaining Compound (%)Reference
2-Furanboronic AcidBenchtop, under air15 days< 5%[1]
2-Furanboronic Acid MIDA esterBenchtop, under air≥ 60 days> 95%[1]

This data underscores the significant decomposition of the free boronic acid under ambient conditions, whereas the MIDA boronate remains virtually unchanged for over two months. This stability ensures the integrity and reactivity of the boron reagent, leading to more reliable and reproducible results in synthetic applications.

Unlocking Reactivity: The Suzuki-Miyaura Cross-Coupling

A key advantage of MIDA boronates is their ability to act as "slow-release" precursors for the active boronic acid under specific reaction conditions.[1] While stable under anhydrous cross-coupling conditions, the MIDA group is readily cleaved in the presence of a mild aqueous base at room temperature, regenerating the boronic acid in situ for participation in the catalytic cycle of the Suzuki-Miyaura reaction. This controlled release minimizes the exposure of the unstable boronic acid to the reaction medium, thereby reducing decomposition and improving coupling efficiency, especially with challenging coupling partners.[1]

In contrast to the often low to moderate yields obtained with aged or even freshly prepared unstable boronic acids, their MIDA boronate counterparts consistently deliver excellent yields in cross-coupling reactions.

Experimental Protocols

Synthesis of 5-Methylfuran-2-MIDA boronate

A general and effective method for the synthesis of MIDA boronates involves the dehydrative condensation of the boronic acid with N-methyliminodiacetic acid.[2]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.0 equiv)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction vial suitable for heating

Procedure:

  • To a reaction vial containing a magnetic stir bar, add this compound and N-methyliminodiacetic acid.

  • Add anhydrous DMF or DMSO to dissolve the solids.

  • Seal the vial and heat the mixture to 80-160 °C for 10-60 minutes.[5] Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by precipitation or silica gel chromatography.[2][4]

Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure to compare the efficacy of "aged" this compound against its freshly prepared MIDA boronate derivative.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene, 1.0 equiv)

  • Boron Reagent (this compound or its MIDA boronate, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv)[6]

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.5 equiv)[1][6]

  • Solvent System (e.g., 1,4-dioxane and water, 5:1 ratio)[1][6]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In separate, oven-dried reaction vessels under an inert atmosphere, prepare two reaction mixtures.

  • To each vessel, add the aryl halide, the palladium catalyst, and the base.

  • To the first vessel, add the "aged" this compound.

  • To the second vessel, add the 5-Methylfuran-2-MIDA boronate.

  • Add the degassed solvent system to each vessel.

  • Heat both reaction mixtures to 80-100 °C and stir overnight.[6]

  • Monitor the reactions by TLC or LC-MS to determine conversion.

  • Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography and determine the isolated yields for a direct comparison.

Visualizing the Chemistry

MIDA_Boronate_Equilibrium Equilibrium of Boronic Acid and MIDA Boronate cluster_0 Unstable Boronic Acid cluster_1 Stable MIDA Boronate BA This compound (sp2 hybridized, unstable) MIDA 5-Methylfuran-2-MIDA boronate (sp3 hybridized, stable) BA->MIDA + MIDA, -H2O MIDA->BA + H2O (mild base) Suzuki_Coupling_Workflow Comparative Suzuki-Miyaura Coupling Workflow cluster_A Pathway A: Boronic Acid cluster_B Pathway B: MIDA Boronate A1 Aged 5-Methylfuran- 2-boronic acid A2 Suzuki Coupling (Pd catalyst, base, Ar-X) A1->A2 A3 Product A + Decomposition A2->A3 B1 Stable 5-Methylfuran- 2-MIDA boronate B2 In situ Deprotection (mild aqueous base) B1->B2 B3 Suzuki Coupling (Pd catalyst, base, Ar-X) B2->B3 B4 Product B (High Yield) B3->B4

References

A Comparative Guide to the Kinetics of Suzuki Reactions with Substituted Furan Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The use of heteroaromatic coupling partners, such as furan boronic acids, is of particular interest in the synthesis of novel pharmaceutical compounds and functional materials. This guide provides a comparative analysis of the kinetic performance of substituted furan boronic acids in Suzuki reactions, offering insights into the factors governing their reactivity. While comprehensive kinetic data for a wide range of substituted furan boronic acids is not extensively available in a single study, this guide consolidates available data on reaction yields and protodeboronation rates to offer a qualitative and quantitative comparison. Furthermore, we present detailed experimental protocols for kinetic studies and compare the Suzuki reaction with alternative cross-coupling methodologies for the synthesis of substituted furans.

Performance Comparison: The Influence of Substituents and Isomers on Furan Boronic Acid Reactivity

The reactivity of furan boronic acids in Suzuki-Miyaura couplings is significantly influenced by the position of the boronic acid group (2- vs. 3-furanboronic acid) and the nature of substituents on the furan ring. A key challenge in the use of heteroaryl boronic acids, including those of furan, is their propensity to undergo protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved, leading to reduced yields of the desired coupled product.[1][2][3]

Quantitative Data Summary

The following tables summarize available data on the performance of various substituted furan boronic acids and their trifluoroborate salts in Suzuki-Miyaura cross-coupling reactions. While direct kinetic rate constants are scarce, reaction yields and protodeboronation rates provide valuable insights into their relative reactivity.

Table 1: Comparison of Reaction Yields for Substituted Furan-2-yltrifluoroborates with Aryl Halides [3]

Furan Boronic Acid DerivativeAryl HalideCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Furan-2-yltrifluoroborate4-Bromobenzonitrile1 (Pd(OAc)₂), 2 (RuPhos)Na₂CO₃Ethanol851295
5-Methylfuran-2-yltrifluoroborate4-Bromobenzonitrile1 (Pd(OAc)₂), 2 (RuPhos)Na₂CO₃Ethanol851298
5-Formylfuran-2-yltrifluoroborate4-Bromobenzonitrile1 (Pd(OAc)₂), 2 (RuPhos)Na₂CO₃Ethanol851285
Furan-2-yltrifluoroborate4-Chlorobenzonitrile1 (Pd(OAc)₂), 2 (RuPhos)Na₂CO₃Ethanol851288
5-Methylfuran-2-yltrifluoroborate4-Chlorobenzonitrile1 (Pd(OAc)₂), 2 (RuPhos)Na₂CO₃Ethanol851265

Table 2: Protodeboronation Rates of Heteroaryl Boronic Acids

Heteroaryl Boronic AcidConditionsHalf-life (t₁/₂)
2-Furanboronic acidpH 13, 70 °C, 50% aq. dioxane~1 hour
2-Thiopheneboronic acidpH 13, 70 °C, 50% aq. dioxane~10 hours
5-Thiazolylboronic acidpH 7, 70 °C, 50% aq. dioxane~25-50 seconds

Data in Table 2 is illustrative and highlights the relative stability of different heteroaryl boronic acids.[1]

From the data, it can be inferred that electron-donating substituents (e.g., methyl) on the furan ring can lead to higher yields in some cases, while electron-withdrawing substituents (e.g., formyl) may have a more complex effect. The significantly faster protodeboronation of 2-furanboronic acid compared to 2-thiopheneboronic acid underscores its lower stability under basic reaction conditions.

Experimental Protocols

A detailed experimental protocol for conducting and monitoring the kinetics of Suzuki-Miyaura reactions with substituted furan boronic acids is provided below. This protocol is a generalized procedure and may require optimization for specific substrate combinations.

Kinetic Monitoring of Suzuki-Miyaura Reactions

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of a substituted furan boronic acid with an aryl halide by monitoring the concentration of reactants and products over time.

Materials:

  • Substituted furan boronic acid (or trifluoroborate salt)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, CsF)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Internal standard for chromatographic analysis (e.g., dodecane, biphenyl)

  • Reaction vials, magnetic stir bars, and heating block/oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon gas line, Schlenk line)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted furan boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., 5 mL) to the vial. If using a solid catalyst and ligand, add them at this stage (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Degassing: Seal the vial with a septum cap and thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Initiation: Place the reaction vial in a preheated heating block or oil bath set to the desired temperature (e.g., 80 °C) and start vigorous stirring. This marks time zero (t=0) of the reaction.

  • Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching and Sample Preparation: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a dilute acid to neutralize the base). The sample can then be filtered through a small plug of silica gel to remove solid particles before analysis.

  • Analysis: Analyze the prepared samples by GC or HPLC. The concentration of the starting materials and the product can be determined by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. Further kinetic analysis can be performed to determine the reaction order and rate constant.

Comparison with Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is widely used, other cross-coupling methods can also be employed for the synthesis of substituted furans. The choice of reaction often depends on the specific substrates, functional group tolerance, and the availability of starting materials.

Table 3: Qualitative Comparison of Cross-Coupling Reactions for Furan Synthesis

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Organoboron (Boronic acids)Low toxicity, commercially available reagents, generally mild conditions.[4]Boronic acid instability (protodeboronation), requires a base.[1]
Stille Coupling Organotin (Stannanes)High functional group tolerance, often proceeds under neutral conditions.[5][6][7]High toxicity of tin reagents and byproducts, difficult to remove tin residues.[5][6][7]
Heck Reaction (Not applicable)Uses alkenes as coupling partners, good for vinylfuran synthesis.[8][9][10]Can have issues with regioselectivity, sometimes requires higher temperatures.[8][9][10]
Sonogashira Coupling (Not applicable)Couples terminal alkynes, useful for synthesizing ethynylfurans.[11][12][13]Requires a copper co-catalyst, can be sensitive to air.[11][12][13]

In a comparative study for the synthesis of a specific diazocine, Stille coupling provided excellent yields (90-94%) for the coupling of thiophene and pyridine derivatives, whereas Suzuki coupling resulted in moderate yields (57-66%).[14] This suggests that for certain heterocyclic substrates, the Stille coupling may offer an advantage.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 regenerates catalyst Product R¹-R² RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Furan Boronic Acid) R2B->Transmetalation Base Base Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow start Start setup 1. Reaction Setup (Reagents, Solvent, Internal Std.) start->setup degas 2. Degas Mixture (Inert Atmosphere) setup->degas initiate 3. Initiate Reaction (Heat & Stir, t=0) degas->initiate sampling 4. Aliquot Sampling (Regular Intervals) initiate->sampling sampling->sampling Repeat quench 5. Quench & Prepare Sample sampling->quench analyze 6. GC/HPLC Analysis quench->analyze data 7. Data Analysis (Concentration vs. Time) analyze->data end End data->end

Caption: Workflow for monitoring the kinetics of a Suzuki-Miyaura reaction.

Decision Workflow: Suzuki vs. Alternative Couplings

Decision_Tree start Substrate Analysis boronic_acid_stable Furan boronic acid stable and commercially available? start->boronic_acid_stable alkene_partner Is coupling partner an alkene? start->alkene_partner base_sensitive Substrate sensitive to base? boronic_acid_stable->base_sensitive Yes consider_stille Consider Stille Coupling (neutral conditions) boronic_acid_stable->consider_stille No use_suzuki Use Suzuki-Miyaura Coupling base_sensitive->use_suzuki No base_sensitive->consider_stille Yes alkyne_partner Is coupling partner an alkyne? alkene_partner->alkyne_partner No use_heck Consider Heck Reaction alkene_partner->use_heck Yes use_sonogashira Consider Sonogashira Coupling alkyne_partner->use_sonogashira Yes

Caption: Decision guide for selecting an appropriate cross-coupling reaction.

References

A Comparative Analysis for Cross-Coupling Reactions: Boronic Acids Versus Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents is a critical determinant of success. For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura reaction stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides an in-depth comparative analysis of two key classes of organoboron reagents: boronic acids and their corresponding potassium trifluoroborate salts. This objective comparison, supported by experimental data, aims to inform the selection of the most appropriate reagent to optimize synthetic outcomes.

Executive Summary: The Stability Advantage of Trifluoroborate Salts

The fundamental difference between boronic acids and potassium trifluoroborate salts lies in their stability. Boronic acids, while highly reactive, are often susceptible to degradation through pathways such as protodeboronation, particularly with heteroaromatic substrates. This instability can lead to diminished and inconsistent yields, necessitating the use of excess reagent and stringent storage conditions.[1][2]

In contrast, potassium trifluoroborate salts are tetracoordinate boron species, a structural feature that imparts significantly greater stability. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for prolonged benchtop storage without degradation.[3][4] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, often resulting in higher yields, especially when dealing with challenging substrates.[1][2] Organotrifluoroborates can be considered a "protected" form of boronic acids, which slowly release the active boronic acid species in situ under the reaction conditions.

Quantitative Data Presentation

The following tables summarize the comparative performance of boronic acids and trifluoroborate salts in terms of stability and reaction yields in Suzuki-Miyaura cross-coupling reactions.

Table 1: Comparison of Stability Characteristics

PropertyBoronic AcidsPotassium Trifluoroborate SaltsRationale
Air & Moisture Stability Prone to dehydration to form cyclic trimers (boroxines) and susceptible to protodeboronation.[3][5]Exceptionally stable to both air and moisture; can be stored indefinitely at room temperature.[1][3]The tetracoordinate boron in trifluoroborates is less electrophilic and therefore less susceptible to attack by water.
Thermal Stability Can decompose upon heating.Highly thermally stable, with decomposition temperatures often exceeding 300°C.[3]Strong boron-fluorine bonds and a stable ionic lattice contribute to high thermal resistance.
Oxidative Stability Susceptible to oxidation.Remarkably stable, even under strong oxidative conditions.[6]The filled orbitals of the fluoride ions shield the boron center from oxidative attack.
Benchtop Stability (Representative) Unstable boronic acids like 2-furanboronic acid show >95% decomposition after 15 days on the benchtop.[3]Indefinitely stable at room temperature without special precautions.[7]The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways.

Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling

Boron ReagentCoupling PartnerProductYield (%) with Boronic AcidYield (%) with TrifluoroborateReference
Indolylboron ReagentAryl HalideFunctionalized IndoleLower and more variable~81% (for a close analogue)[8]
Isoquinolin-4-ylboron Reagent-Isoquinolin-4-yltrifluoroborate34% (from stored boronic acid)62% (one-pot from bromo-isoquinoline)[5]
4-Methylthiophen-2-ylboron Reagent-4-Methylthiophen-2-yltrifluoroborate69% (from as-received boronic acid)95% (from recrystallized boronic acid)[5]
Phenylboron Reagent4-Bromoanisole4-Methoxybiphenyl95%Not directly compared, but generally high[8]
Heteroarylboron Reagents (general)Aryl/Heteroaryl HalidesBiheteroarylsOften problematic and low-yieldingGood to excellent yields[1][5]

Note: Direct comparative yield data under identical conditions can be scarce, as researchers often opt for trifluoroborates when boronic acids are known to perform poorly.[1]

Experimental Protocols

Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.[1][9][10][11]

Materials:

  • Arylboronic acid (1.0 equiv)

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂) (4.0 equiv)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the arylboronic acid (1.0 equiv) in methanol (2.0 M) in a round-bottom flask, add a saturated aqueous solution of KHF₂ (4.0 equiv).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Add acetone to the residue and stir the suspension for 10 minutes.

  • Filter the solid through a Büchner funnel and wash sequentially with acetone and diethyl ether.

  • Dry the solid under high vacuum to afford the potassium aryltrifluoroborate.

General Procedure for Suzuki-Miyaura Cross-Coupling using Potassium Alkyltrifluoroborates

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a potassium alkyltrifluoroborate with an aryl chloride.[4][12]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium alkyltrifluoroborate (1.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)

  • Toluene

  • Deionized water

  • Schlenk tube

  • Magnetic stir bar

  • Argon atmosphere

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) and deionized water (0.5 mL) to the tube.

  • Stir the mixture and sparge with argon for 15 minutes.

  • In a separate vial, combine Pd(OAc)₂ (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %) and add this catalyst system to the reaction mixture under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80°C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

G cluster_prep Preparation of Trifluoroborate Salt cluster_coupling Suzuki-Miyaura Cross-Coupling BoronicAcid Ar-B(OH)₂ (Boronic Acid) Trifluoroborate K⁺[Ar-BF₃]⁻ (Potassium Trifluoroborate Salt) BoronicAcid->Trifluoroborate  MeOH/H₂O KHF2 KHF₂ (Potassium Hydrogen Fluoride) KHF2->Trifluoroborate Trifluoroborate_in_situ K⁺[Ar-BF₃]⁻ BoronicAcid_in_situ Ar-B(OH)₂ (in situ generation) Trifluoroborate_in_situ->BoronicAcid_in_situ Hydrolysis Transmetalation Ar'-Pd(II)(Ar)L₂ BoronicAcid_in_situ->Transmetalation Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Pd_catalyst Pd(0)L₂ OxidativeAddition Ar'-Pd(II)(X)L₂ Pd_catalyst->OxidativeAddition Oxidative Addition ArX Ar'-X (Aryl Halide) ArX->OxidativeAddition OxidativeAddition->Transmetalation Transmetalation->Pd_catalyst Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination

Caption: Workflow from boronic acid to trifluoroborate salt and its use in the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycles cluster_boronic_acid Catalytic Cycle with Boronic Acid cluster_trifluoroborate Catalytic Cycle with Trifluoroborate Salt BA_Pd0 Pd(0)L₂ BA_OxAdd Ar'-Pd(II)(X)L₂ BA_Pd0->BA_OxAdd Oxidative Addition BA_ArX Ar'-X BA_ArX->BA_OxAdd BA_Trans Ar'-Pd(II)(Ar)L₂ BA_OxAdd->BA_Trans Transmetalation BA_BoronicAcid Ar-B(OH)₂ BA_BoronicAcid->BA_Trans BA_Base Base BA_Base->BA_Trans BA_Trans->BA_Pd0 BA_Product Ar-Ar' BA_Trans->BA_Product Reductive Elimination TFB_K K⁺[Ar-BF₃]⁻ TFB_hydrolysis Ar-B(OH)₂ (in situ) TFB_K->TFB_hydrolysis Hydrolysis TFB_Trans Ar'-Pd(II)(Ar)L₂ TFB_hydrolysis->TFB_Trans TFB_Pd0 Pd(0)L₂ TFB_OxAdd Ar'-Pd(II)(X)L₂ TFB_Pd0->TFB_OxAdd Oxidative Addition TFB_ArX Ar'-X TFB_ArX->TFB_OxAdd TFB_OxAdd->TFB_Trans Transmetalation TFB_Base Base TFB_Base->TFB_Trans TFB_Trans->TFB_Pd0 TFB_Product Ar-Ar' TFB_Trans->TFB_Product Reductive Elimination

Caption: Comparative catalytic cycles for Suzuki-Miyaura cross-coupling.

Conclusion

For researchers engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, potassium trifluoroborate salts represent a significant advancement over traditional boronic acids. Their superior stability, ease of handling, and ability to deliver higher and more consistent yields in Suzuki-Miyaura cross-coupling reactions make them an invaluable tool. While the initial preparation of the trifluoroborate from a boronic acid adds an extra step, the benefits of improved reproducibility, simplified storage, and enhanced reaction performance often outweigh this initial investment, especially in the context of multi-step syntheses where reliability and efficiency are paramount.

References

Safety Operating Guide

Proper Disposal of 5-Methylfuran-2-boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of 5-Methylfuran-2-boronic acid, a compound that requires careful management due to its potential hazards.

Essential Safety Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted in a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat that is fully fastened and covers the arms.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is necessary.[1]

Hazard Summary

The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System (GHS).[2][3]

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Data sourced from Safety Data Sheets.[2][3]

Disposal Procedures

There are two primary methods for the disposal of this compound waste, contingent on the quantity of the waste and the capabilities of your facility.

Method 1: Collection for Hazardous Waste Disposal

This is the recommended method for large quantities of this compound or for laboratories not equipped for in-lab chemical treatment.

Experimental Protocol:

  • Waste Segregation: Collect all waste containing this compound, including unused solid material, solutions, and contaminated labware (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.[4]

  • Container Labeling: The container must be robust, sealable, and clearly labeled as "Hazardous Waste" and with the full chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal contractor.[4][5]

  • Final Disposal: The collected waste must be disposed of through an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[1][2][6]

Method 2: In-Lab Neutralization of Small Quantities

For very small quantities of this compound waste, in-lab neutralization to a less hazardous state may be an option, only if permitted by your institution and local wastewater regulations .

Experimental Protocol:

This procedure should be performed in a chemical fume hood while wearing all required PPE.

  • Preparation:

    • If neutralizing a solid, dissolve it in a minimal amount of water in a suitable beaker.

    • If neutralizing an aqueous solution, place it directly into the beaker.

  • Neutralization:

    • Slowly add a mild base, such as a saturated solution of sodium bicarbonate (baking soda), to the this compound solution while stirring.[7]

    • Boronic acids are weak acids, and this will neutralize the compound.[1]

  • pH Measurement:

    • After the initial reaction (effervescence) has subsided, check the pH of the solution using a pH strip or a calibrated pH meter.

    • Continue to add the basic solution incrementally until the pH is between 5.5 and 9.0.[1][8]

  • Final Disposal:

    • Once the solution is confirmed to be neutralized, it can typically be disposed of down the sanitary sewer with a copious amount of water (at least 20 parts water to the neutralized solution), in accordance with local regulations.[1][8]

    • Crucially, you must confirm that this practice is permitted by your institution and local wastewater authority before proceeding. [7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment cluster_options cluster_procedures cluster_end start Start: This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity large_quantity Large Quantity or Facility Not Equipped for Neutralization assess_quantity->large_quantity Large small_quantity Small Quantity and In-Lab Neutralization Permitted by Institution? assess_quantity->small_quantity Small collect_waste Procedure: 1. Segregate and Collect in   Labeled Hazardous   Waste Container. 2. Store in Designated Area. large_quantity->collect_waste small_quantity->large_quantity No neutralize_waste Procedure: 1. Dissolve in Water. 2. Neutralize with Mild Base   (e.g., Sodium Bicarbonate). 3. Adjust pH to 5.5 - 9.0. small_quantity->neutralize_waste Yes ehs_disposal End: Dispose via EHS/ Approved Waste Facility collect_waste->ehs_disposal sewer_disposal End: Dispose Down Sanitary Sewer with Copious Water neutralize_waste->sewer_disposal

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.